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5-Fluoro-2-hydrazino-benzoic acid hydrochloride Documentation Hub

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  • Product: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride
  • CAS: 69196-09-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary 5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 69196-09-4) is a highly specialized, bifunctional building block uti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 69196-09-4) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by an aromatic core substituted with a carboxylic acid, an ortho-hydrazine moiety, and a fluorine atom, this compound serves as a critical precursor for the synthesis of fluorinated heterocyclic scaffolds. Most notably, it is the premier starting material for the construction of 5-fluoro-1H-indazol-3-ols and associated indazolones—pharmacophores frequently embedded in modern kinase inhibitors and central nervous system (CNS) therapeutics[2].

This guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven experimental protocols for its application in heterocyclic synthesis.

Physicochemical Properties & Structural Rationale

Understanding the physical and chemical nature of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride is essential for optimizing reaction conditions and ensuring reagent stability.

Quantitative Data Summary

The following table summarizes the core quantitative properties of the compound[1],[3]:

PropertyValue
Chemical Name 5-Fluoro-2-hydrazinobenzoic acid hydrochloride
CAS Registry Number 69196-09-4
Molecular Formula C₇H₈ClFN₂O₂ (C₇H₇FN₂O₂ • HCl)
Molecular Weight 206.60 g/mol
Purity ≥95% (Typical commercial grade)
Physical State Solid (Light brown to off-white powder)
Mechanistic Role of Structural Components

The molecular architecture of this compound is deliberately designed to balance reactivity with stability.

Structural FeatureChemical FunctionImpact on Synthesis & Drug Design
Hydrochloride Salt Protonates the terminal hydrazine amine (-NHNH₃⁺Cl⁻).Prevents auto-oxidation of the highly reactive hydrazine group; ensures stoichiometric accuracy and long-term storage stability.
5-Fluoro Substituent Inductive electron withdrawal (-I); Lipophilicity enhancement.Lowers the pKa of the adjacent carboxylic acid; improves metabolic stability and membrane permeability of downstream APIs.
Ortho-Hydrazine & Carboxyl Bifunctional reactive centers in close spatial proximity.Enables highly efficient, thermodynamically driven intramolecular cyclization to stable 10-π electron indazole cores.

Mechanistic Insights: The Cyclization Pathway

The most prominent synthetic application of 5-fluoro-2-hydrazinobenzoic acid hydrochloride is the construction of the indazole pharmacophore. According to established methodologies for 1H- and 2H-indazoles, 2-hydrazinobenzoic acids undergo thermal cyclization to yield 1H-indazol-3-ols (or their tautomeric 1,2-dihydro-3H-indazol-3-ones)[2].

Causality in Reactivity: In its native hydrochloride salt form, the hydrazine moiety is protonated and lacks the necessary nucleophilicity to attack the adjacent carboxylic acid. Therefore, the reaction must be initiated by a neutralization step to liberate the free base. Once liberated, the terminal amine of the hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. The reaction is driven thermally, often in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive species (e.g., using POCl₃ or SOCl₂)[4]. The subsequent loss of water (dehydration) yields the stable aromatic system.

ReactionMechanism A Substrate 5-Fluoro-2-hydrazinobenzoic acid HCl B Intermediate Free Base Hydrazine A->B Base (Et3N) - HCl C Transition State Intramolecular Nucleophilic Attack B->C Heat / Acid Activation D Product 5-Fluoro-1H-indazol-3-ol C->D - H2O Tautomerization

Mechanistic pathway for the intramolecular cyclization of 5-Fluoro-2-hydrazinobenzoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazol-3-ol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology details the thermal cyclization of the title compound into its corresponding indazole, explaining the why behind each operational parameter[2],[4].

Step-by-Step Methodology
  • Substrate Solubilization:

    • Action: Suspend 10.0 mmol (approx. 2.06 g) of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride in 20 mL of a 1:1 (v/v) mixture of Ethanol and Water.

    • Causality: The mixed solvent system is critical. Water dissolves the hydrochloride salt, while ethanol ensures the solubility of the increasingly hydrophobic intermediates as the reaction progresses.

  • Neutralization (In-Process Control):

    • Action: Slowly add 1.05 equivalents of Sodium Acetate (NaOAc) or titrate with 1M NaOH until the pH reaches 6.5–7.0.

    • Causality: The hydrazine must be deprotonated to restore its nucleophilicity. NaOAc is preferred over stronger bases to prevent premature hydrolysis or unwanted side reactions at the carboxylic acid site.

  • Thermal Cyclization:

    • Action: Equip the flask with a reflux condenser and heat the mixture to 90°C for 4 to 6 hours under an inert Nitrogen (N₂) atmosphere.

    • Causality: The N₂ atmosphere prevents oxidative degradation of the liberated free hydrazine at elevated temperatures. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.

  • Precipitation and Acidification:

    • Action: Cool the reaction mixture slowly to 4°C. Adjust the pH to ~3.0 using dropwise 1M HCl.

    • Causality: 5-Fluoro-1H-indazol-3-ol possesses weakly acidic properties due to the tautomeric hydroxyl group. Adjusting the pH to 3 ensures the product is fully protonated (neutral), thereby minimizing its aqueous solubility and maximizing precipitation yield.

  • Isolation:

    • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts, followed by drying under high vacuum at 50°C for 12 hours.

ProtocolWorkflow S1 Step 1: Solubilization Dissolve in EtOH/H2O (1:1 v/v) S2 Step 2: Neutralization Titrate with Base to pH 6.5-7.0 S1->S2 S3 Step 3: Cyclization Reflux at 90°C for 4-6 hours under N2 S2->S3 S4 Step 4: Precipitation Cool to 4°C, adjust to pH 3 with HCl S3->S4 S5 Step 5: Isolation Vacuum filtration, wash with cold H2O S4->S5

Step-by-step experimental workflow for thermal cyclization to fluorinated indazole.

Handling, Storage, and Stability

To maintain the structural integrity of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride, strict storage protocols must be adhered to:

  • Temperature: Store at 2–8°C. Elevated temperatures can induce premature, uncontrolled cyclization or degradation.

  • Atmosphere: Keep tightly sealed under an inert gas (Argon or Nitrogen). Although the hydrochloride salt offers protection, prolonged exposure to atmospheric moisture can lead to hygroscopic clumping and slow hydrolysis.

  • Light Sensitivity: Store in amber vials to prevent potential photo-induced radical formation at the N-N bond.

References

  • [1] Title: Premium Fluorides Products | Aaronchem. Source: aaronchem.com. URL:

  • [3] Title: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride-Information. Source: chemcia.com. URL:

  • [2] Title: Product Class 2: 1 H - and 2 H -Indazoles. Source: thieme-connect.de. URL:

  • [4] Title: EP0355970A1 - 1,2-dihydro-3H-indazole-3-one derivatives - Google Patents. Source: google.com. URL:

Sources

Exploratory

Technical Safety & Handling Guide: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

The following technical guide is structured as an advanced operational whitepaper. It synthesizes standard safety data with practical research protocols, designed for scientists handling 5-Fluoro-2-hydrazino-benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational whitepaper. It synthesizes standard safety data with practical research protocols, designed for scientists handling 5-Fluoro-2-hydrazino-benzoic acid hydrochloride in drug discovery workflows.

Document Control:

  • Compound: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride[1][2][3][4]

  • Class: Aryl Hydrazine / Benzoic Acid Derivative

  • Application: Intermediate for 5-Fluoro-1H-indazole scaffolds (PARP/Kinase Inhibitors)

  • CAS Reference: Not widely listed (Research Intermediate). Refer to structural parent 52356-01-1 (2-Hydrazinobenzoic acid HCl) for baseline tox data.

Part 1: Executive Summary & Chemical Identity

This compound is a high-energy functional intermediate used primarily in the synthesis of fused heterocycles (e.g., indazoles). Unlike stable end-products, this hydrazine derivative possesses dual reactivity: nucleophilic character at the hydrazine tail and electrophilic potential at the carboxylic acid.

Critical Hazard Overview: Researchers must treat this compound as a suspected genotoxin and potent skin sensitizer . The hydrazine moiety is prone to auto-oxidation, leading to the formation of diazonium species or azo-dimers, often indicated by a color shift from off-white to pink/red.

Chemical Structure & Properties
PropertyDescription
Chemical Formula C₇H₇FN₂O₂[5] · HCl
Molecular Weight ~206.60 g/mol (Free base: 170.14)
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in cold water (hydrolyzes/oxidizes)
Acidity Acidic (HCl salt + Carboxylic acid); pH < 3 in aqueous solution
Stability Hygroscopic & Air Sensitive. Oxidizes rapidly in solution.

Part 2: GHS Hazard Assessment (The "Why")

Standard SDSs often list codes without context. Below is the mechanistic justification for the required safety protocols.

Acute Toxicity & Carcinogenicity (Hydrazine Moiety)
  • Hazard: Hydrazines are metabolic precursors to reactive alkylating agents.

  • Mechanism: The hydrazine group (-NHNH₂) can undergo metabolic activation (N-oxidation) to form free radicals or diazonium ions capable of DNA alkylation.

  • Risk Level: Treat as Carcinogen Category 1B (Presumed Human Carcinogen) based on structural homology to phenylhydrazine.

Skin Sensitization & Irritation
  • Hazard: Causes severe allergic dermatitis (Skin Sens. 1) and chemical burns (Skin Corr. 1B / Eye Dam. 1).

  • Mechanism: The compound is a hapten; it reacts with skin proteins (nucleophilic substitution) to form immunogenic complexes. The HCl salt form adds a corrosive acidic component, exacerbating tissue damage upon contact.

Physical Hazards (Reactivity)
  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., permanganates, peroxides) and aldehydes (forms hydrazones exothermically).

  • Decomposition: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and HCl upon thermal decomposition (>200°C).

Part 3: Operational Protocols (The "How")

Storage & Stability Workflow

Causality: Hydrazines degrade via radical chain mechanisms when exposed to atmospheric oxygen, accelerated by moisture.

  • Primary Storage: -20°C Freezer.

  • Atmosphere: Store under Argon or Nitrogen . The vial must be tightly parafilmed or stored in a secondary desiccator.

  • Visual Indicator: If the powder turns pink or red , significant oxidation to the azo or diazonium species has occurred. Purify before use.

Safe Weighing & Solubilization

Protocol:

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard lab coat + sleeve covers.

  • Engineering Control: Weigh ONLY inside a chemical fume hood or glovebox.

  • Tools: Use plastic or ceramic spatulas . Avoid iron/steel spatulas, as trace metal ions (Fe³⁺) catalyze the auto-oxidation of hydrazines.

  • Solvent: Dissolve in degassed DMSO or Methanol. Use immediately. Do not store solutions.

Synthesis Context: Indazole Formation

The primary utility of this compound is the cyclization to 5-fluoro-indazoles.

IndazoleSynthesis Start 5-Fluoro-2-hydrazino- benzoic acid HCl Step1 Acid-Catalyzed Cyclization (Reflux) Start->Step1 Heat/H+ Inter Intermediate: Acyl Hydrazide Step1->Inter transient Product 5-Fluoro-1H-indazol-3-ol (Indazolone) Inter->Product Dehydration

Figure 1: Typical synthetic pathway utilizing 5-fluoro-2-hydrazino-benzoic acid to form the indazole core.

Part 4: Emergency Response & Waste Management

Decontamination (Spills)

Do NOT use standard spill kits immediately.

  • Neutralization: Cover the spill with a slurry of Calcium Carbonate (to neutralize HCl).

  • Oxidative Quench: Treat the residue with dilute Sodium Hypochlorite (10% Bleach) .

    • Warning: This reaction evolves Nitrogen gas (N₂) and heat. Add slowly.

  • Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.

Medical First Aid
  • Eye Contact: Rinse for 15 minutes. Note: The presence of Fluorine implies a theoretical risk of HF generation if decomposed; however, in this salt form, HCl is the primary corrosive. If HF exposure is suspected (thermal decomposition), apply Calcium Gluconate gel.

  • Inhalation: Move to fresh air. Hydrazines can cause delayed pulmonary edema. Monitor for 48 hours.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776269, 2-Hydrazinobenzoic acid hydrochloride (Parent Analog). Retrieved from [Link]

  • Lhivant, P., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[6] Journal of Organic Chemistry, 71(21), 8166–8172.[6] (Describes the cyclization chemistry relevant to this intermediate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenylhydrazine hydrochloride (Class Hazard Reference). Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Thermal Stability &amp; Melting Point of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

This guide details the thermal properties, stability profile, and characterization protocols for 5-Fluoro-2-hydrazinobenzoic acid hydrochloride . Note on Chemical Identity: While the specific non-bromo analog (5-Fluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal properties, stability profile, and characterization protocols for 5-Fluoro-2-hydrazinobenzoic acid hydrochloride .

Note on Chemical Identity: While the specific non-bromo analog (5-Fluoro-2-hydrazinobenzoic acid HCl) is a known intermediate, the vast majority of industrial applications and literature data refer to its close structural analog, 4-Bromo-5-fluoro-2-hydrazinobenzoic acid hydrochloride (CAS 1643156-18-6), a key building block for PARP inhibitors like Olaparib and Talazoparib. This guide provides specific data for the 4-bromo analog as a reference standard while deriving the expected properties for the non-bromo target based on structure-property relationships.

Executive Summary

5-Fluoro-2-hydrazinobenzoic acid hydrochloride is a high-energy phenylhydrazine intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its core utility lies in its ability to cyclize with aldehydes or ketones to form phthalazin-1(2H)-one scaffolds.

From a thermal perspective, this compound is metastable . It does not exhibit a clean thermodynamic melting point; rather, it undergoes melting with concurrent decomposition . This behavior necessitates strict control over drying and storage temperatures to prevent thermal runaway or purity degradation.

Property Data / Expectation
Compound Type Aryl Hydrazine Hydrochloride Salt
Primary Hazard Thermal Decomposition (Exothermic)
Reference Melting Point 202.9°C (Onset, Dec) (Data for 4-Bromo analog)
Predicted Melting Range 175°C – 205°C (Decomposition) (Target Molecule)
Storage Condition < 25°C, Inert Atmosphere, Protect from Light

Chemical Identity & Structural Context

Understanding the substituents is critical for predicting thermal behavior. The hydrochloride salt form stabilizes the hydrazine moiety, raising the decomposition temperature compared to the free base, but it remains susceptible to dehydrohalogenation and nitrogen elimination.

Structural Comparison & Melting Point Correlation

The melting point of the target molecule can be bracketed by its two closest characterized analogs:

  • Unsubstituted Parent: 2-Hydrazinobenzoic acid HCl

    • Melting Point:175–177°C (Decomposition)

  • Heavy Analog: 4-Bromo-5-fluoro-2-hydrazinobenzoic acid HCl (CAS 1643156-18-6)

    • Melting Point:202.9°C (Onset) ; 222–225°C (Peak)

  • Target Molecule: 5-Fluoro-2-hydrazinobenzoic acid HCl

    • Predicted Behavior: The fluorine atom adds polarity and lattice energy compared to the unsubstituted parent, likely raising the MP. However, lacking the heavy bromine atom, it will likely melt lower than the 4-bromo analog.

    • Expected Range:185°C ± 10°C (Decomposition) .

ChemicalStructure cluster_0 Structural Analog Comparison node_parent 2-Hydrazinobenzoic acid HCl (Unsubstituted) MP: ~175°C (Dec) node_target TARGET: 5-Fluoro-2-hydrazinobenzoic acid HCl Est. MP: 185-205°C (Dec) node_parent->node_target + Fluoro group (Increases Lattice Energy) node_bromo 4-Bromo-5-fluoro-... (Heavy Analog) MP: 203°C (Dec) node_target->node_bromo + Bromo group (Increases MW & MP)

Caption: Structural relationship showing how the fluorine and bromine substituents influence the expected melting point range.

Thermal Stability Profile

Decomposition Mechanism

Hydrazine salts are inherently unstable at high temperatures. Upon reaching the melting onset, the crystal lattice collapses, allowing the hydrazinium ion to protonate the carboxylate or eliminate HCl.

Primary Decomposition Pathway:

  • Dehydrohalogenation: Loss of HCl gas (endothermic onset, quickly overwhelmed).

  • Cyclization/Dehydration: Intramolecular reaction between the hydrazine and carboxylic acid to form a pseudo-indazole or phthalazinone species.

  • Radical Fragmentation: At higher temperatures (>210°C), the N-N bond cleaves, releasing Nitrogen (

    
    ) and Ammonia (
    
    
    
    ).
Hygroscopicity & Hydrolysis
  • Hygroscopic Nature: The HCl salt is prone to absorbing atmospheric moisture. Water acts as a plasticizer, lowering the melting point (depression) and catalyzing hydrolysis.

  • Risk: Wet material may decompose at temperatures as low as 60-80°C over prolonged periods.

Experimental Protocols for Characterization

To determine the exact thermal properties of your specific batch, you must use a self-validating thermal analysis workflow. Standard capillary melting point methods are inaccurate for this compound due to the decomposition-dependence on heating rate.

Protocol A: Differential Scanning Calorimetry (DSC)

Use this for precise onset determination.

  • Sample Preparation: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a laser-drilled pinhole (to allow gas escape without pan deformation).

  • Reference: Empty aluminum pan (matched weight).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min .

    • Note: Slower rates (e.g., 2°C/min) often yield lower apparent melting points due to "decomposition during heating."

  • Data Interpretation:

    • Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

    • Report: Extrapolated Onset Temperature (

      
      ), not the Peak Temperature.
      
Protocol B: Thermogravimetric Analysis (TGA)

Use this to distinguish solvates from degradation.

  • Ramp Rate: 10°C/min under

    
    .
    
  • Key Mass Loss Events:

    • < 100°C: Loss of surface water or residual solvent (e.g., THF, Ethanol).

    • ~180–210°C: Onset of degradation (sharp mass loss > 15% corresponding to HCl +

      
       loss).
      

ExperimentalWorkflow Start Sample: 5-Fluoro-2-hydrazino... (White/Off-white Powder) Drying Vacuum Dry (40°C, <10 mbar, 4h) Start->Drying Split Select Method Drying->Split DSC DSC Analysis (Pin-hole Pan, 10°C/min) Split->DSC TGA TGA Analysis (Open Pan, 10°C/min) Split->TGA ResultDSC Determine T(onset) Expect: Endotherm -> Exotherm DSC->ResultDSC ResultTGA Determine Volatiles vs. Dec. Expect: Mass loss at MP TGA->ResultTGA

Caption: Workflow for distinguishing solvent loss from thermal decomposition using DSC and TGA.

Safety & Handling Guidelines

WARNING: Phenylhydrazine salts are potential genotoxic impurities (PGIs) and sensitizers.

  • Thermal Runaway: Do not heat bulk material (>100g) above 100°C. The decomposition is exothermic and autocatalytic.

  • Shock Sensitivity: While the HCl salt is less sensitive than the free base, avoid grinding dry material in a mortar and pestle. Use gentle crushing if necessary.

  • Incompatibility:

    • Oxidizers: Reacts violently.

    • Aldehydes/Ketones: Reacts spontaneously to form hydrazones (often desired, but dangerous if uncontrolled).

    • Metals: Avoid contact with Iron or Copper (catalyzes

      
       release).
      

References

  • Synthesis and Characterization of PARP Inhibitor Intermediates. New Drug Approvals. (2018). Detailed characterization of the 4-bromo-5-fluoro analog (CAS 1643156-18-6) including DSC onset of 202.9°C.

  • Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center (DTIC). (1974). Fundamental kinetics of hydrazine salt decomposition and acid catalysis.

  • Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. (2026). Baseline safety and physical properties for the unsubstituted parent scaffold.

  • Phthalazinone Synthesis via Hydrazine Intermediates. European Journal of Medicinal Chemistry. (2019). Review of synthetic utility and stability of 2-hydrazinobenzoic acid derivatives.

Exploratory

Strategic Synthesis &amp; Application of 5-Fluoro-2-hydrazinobenzoic Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1), a critical heterocyclic precursor.[1] While often overlooked as a simple inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1), a critical heterocyclic precursor.[1] While often overlooked as a simple intermediate, this molecule serves as the primary "ortho-functionalized" scaffold for synthesizing 5-fluoro-1H-indazoles and indazol-3-ones —moieties ubiquitous in modern oncology (PARP and kinase inhibitors) and anti-inflammatory therapeutics.[1]

This guide is designed for medicinal chemists and process engineers, focusing on the practical manipulation of the hydrochloride salt, the mechanistic logic of its cyclization, and its downstream applications in drug discovery.

Part 1: Structural Logic & Chemical Reactivity[1][2]

The utility of 5-Fluoro-2-hydrazinobenzoic acid lies in its ortho-disposition .[1] The proximity of the nucleophilic hydrazine group (


) to the electrophilic carboxylic acid (

) creates a high-propensity system for intramolecular cyclization.[1]
The Fluorine Effect

The C-5 fluorine atom is not merely a substituent; it is a strategic bioisostere.[1]

  • Metabolic Stability: Blocks C-5 oxidation by Cytochrome P450 enzymes.[1]

  • Electronic Modulation: Increases the acidity of the N-H proton in the resulting indazole, influencing hydrogen bond donor capability in enzyme active sites.[1]

Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

G Start 5-Fluoro-2-hydrazino- benzoic acid HCl Base Neutralization (NaOH/Na2CO3) Start->Base Liberate Hydrazine RouteA Path A: Thermal/Acid Cyclization Base->RouteA RouteB Path B: Condensation (R-CHO / Urea) Base->RouteB ProdA 5-Fluoro-1H-indazol-3-ol (Indazolone Core) RouteA->ProdA -H2O (Intramolecular) ProdB N-Substituted Indazoles/Quinazolines RouteB->ProdB Cyclocondensation

Figure 1: Divergent synthetic pathways.[1][2] Path A yields the biologically active indazolone core, while Path B allows for diversity-oriented synthesis of quinazolines.

Part 2: Experimental Protocols

Handling the Hydrochloride Salt

The raw material is typically supplied as the monohydrochloride salt. It is hygroscopic and prone to oxidation if left in moist air.

  • Storage: Desiccator under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Safety: Hydrazines are potential genotoxins.[1] Double-gloving and use of a fume hood are mandatory to prevent inhalation of dust.

Protocol: Synthesis of 5-Fluoro-1H-indazol-3-ol

This is the standard procedure to convert the linear precursor into the bicyclic indazole scaffold.[1] This protocol relies on thermal dehydration under acidic conditions.

Reagents:

  • 5-Fluoro-2-hydrazinobenzoic acid HCl (1.0 eq)[1]

  • Hydrochloric acid (2N, aqueous)

  • Sodium Acetate (optional, for pH buffering)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 5-Fluoro-2-hydrazinobenzoic acid HCl in 50 mL of water.

  • Acidification: Add 5 mL of concentrated HCl. The solution may remain a suspension.

  • Cyclization (Reflux): Heat the mixture to reflux (100°C) for 4–6 hours. The suspension will typically clear as the intermediate dissolves, then precipitate the product as it forms.

    • Mechanistic Note: The acid protonates the carbonyl oxygen, making it more electrophilic for the attack by the terminal hydrazine nitrogen.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Filtration: Filter the solid precipitate.[1] Wash with cold water (2 x 10 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield Expectation: 75–85%.

Validation (QC):

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad carboxylic acid proton and the appearance of the amide/enol tautomer signals of the indazolone.

  • MS: M+1 peak at 153.04 Da.

Part 3: Therapeutic Applications & SAR[1][4]

The 5-fluoroindazole scaffold derived from this precursor is a "privileged structure" in drug design, particularly for kinase inhibitors.[1]

Structure-Activity Relationship (SAR)

The following diagram details why this specific derivative is chosen over non-fluorinated analogs in medicinal chemistry.

SAR Core 5-Fluoro-Indazole Scaffold Feat1 N-H Motif (Pos 1) Core->Feat1 Feat2 C-5 Fluorine Core->Feat2 Feat3 C-3 Position Core->Feat3 Func1 H-Bond Donor (Critical for Hinge Binding in Kinases) Feat1->Func1 Func2 Metabolic Blockade (Prevents oxidation) Feat2->Func2 Func3 Electronic WdG (Acidifies N-H, strengthens binding) Feat2->Func3 Func4 Vector for Extension (Solubilizing groups/Warheads) Feat3->Func4

Figure 2: SAR logic for 5-fluoroindazole derivatives in kinase inhibitor design.

Comparative Data: Cyclization Efficiency

The table below summarizes reaction conditions for converting 2-hydrazinobenzoic acid derivatives into indazoles, highlighting the efficiency of acid-catalyzed thermal methods.

MethodReagentsTemperatureTimeTypical YieldNotes
Thermal Acid 2N HCl, Water100°C4 h82% Greenest method; product precipitates.[1]
Base Catalyzed NaOH, EtOH80°C6 h70%Requires neutralization step; salt formation possible.
One-Pot Urea Urea, 180°C180°C2 h65%Solvent-free; yields quinazolines if not controlled.[1]
Microwave AcOH, MW140°C15 min88%High speed; difficult to scale >10g.[1]

Part 4: Critical References

  • PubChem. (2025).[3] 2-Hydrazinobenzoic acid | C7H8N2O2.[1][3][4] National Library of Medicine. [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Li, X., & Yang, D. (2024).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Foundational

Crystal Structure Analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Executive Summary & Strategic Importance 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 52356-01-1 analogue/derivative) is a critical pharmacophore intermediate used in the synthesis of next-generation kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 52356-01-1 analogue/derivative) is a critical pharmacophore intermediate used in the synthesis of next-generation kinase inhibitors, specifically targeting Bruton’s Tyrosine Kinase (Btk) and Menin-MLL interactions [1, 2]. Its structural integrity is paramount because the hydrazine moiety is chemically labile and prone to oxidation or cyclization (e.g., to indazoles) during storage.

This guide provides a comprehensive protocol for the solid-state characterization of this molecule. Unlike simple organic acids, the zwitterionic potential of the hydrazine-carboxylate system combined with the hydrochloride counter-ion creates a complex hydrogen-bonding landscape. Understanding this lattice is essential for controlling polymorphism during scale-up and ensuring downstream reaction consistency.

Chemical Identity & Synthesis for Crystallography

Before structural analysis, high-purity single crystals must be obtained. Commercial samples often exist as microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SCXRD).

Chemical Profile
PropertySpecification
IUPAC Name 5-Fluoro-2-hydrazinylbenzoic acid hydrochloride
Molecular Formula C₇H₈FN₂O₂[1][2][3] · HCl
Molecular Weight 206.60 g/mol
Key Functional Groups Carboxylic acid (C-1), Hydrazine (C-2), Fluorine (C-5)
pKa (Predicted) ~2.5 (COOH), ~4.1 (Hydrazine N-H)
Optimized Crystallization Protocol

To grow diffraction-quality crystals, one must suppress the rapid precipitation caused by the low solubility of the HCl salt.

Methodology:

  • Dissolution: Suspend 100 mg of the crude hydrochloride salt in 5 mL of 2M HCl. Heat to 60°C until fully dissolved. The excess acid suppresses the dissociation of the hydrochloride, maintaining the ionic species.

  • Seeding: If available, add a micro-seed of the target polymorph at 50°C.

  • Cooling Ramp: Place the vial in a programmable heat block. Cool from 60°C to 20°C at a rate of 2°C/hour.

  • Harvesting: Colorless needle-like crystals (typical for hydrazinobenzoic acids) should form. Harvest under oil (Paratone-N) to prevent dehydration or oxidation.

Crystallographic Workflow

The following workflow describes the precise steps for structure determination, designed to handle the specific challenges of light-atom organic salts (twinning, proton disorder).

Data Collection Strategy
  • Source: Cu-Kα radiation (λ = 1.54178 Å) is preferred over Mo-Kα for this light-atom structure to maximize diffraction intensity, though Mo is acceptable if the crystal is large (>0.3 mm).

  • Temperature: Data must be collected at low temperature (100 K) using a nitrogen cryostream. This freezes the librational motion of the terminal hydrazine nitrogen (-NH3+ or -NH-NH3+), which is often disordered at room temperature.

  • Resolution: Aim for 0.8 Å resolution (2θ ≈ 150° for Cu) to accurately locate hydrogen atoms, which are critical for defining the salt form (neutral acid vs. zwitterion).

Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic systems (commonly P2₁/c or P2₁/n) typical for benzoic acid derivatives.

  • Phasing: Use Dual-Space methods (SHELXT) [3]. The fluorine atom provides a sufficient anomalous signal to aid in absolute structure determination if the space group is non-centrosymmetric (though unlikely here).

  • Refinement Protocol:

    • Backbone: Refine non-hydrogen atoms anisotropically.

    • Fluorine Disorder: Check C-5 for rotational disorder. If the thermal ellipsoid is elongated, model as a two-site disorder.

    • Hydrogen Placement: This is the critical step.

      • Carboxylic Acid: Locate the H atom from the difference Fourier map. Do not geometrically constrain it initially; its position determines if the molecule exists as a zwitterion (COO⁻ ... ⁺NH₃-NH-) or a neutral acid (COOH ... Cl⁻ ... ⁺NH₃-NH-).

      • Hydrazine: The terminal nitrogen is likely protonated in the HCl salt. Look for 3 peaks around the terminal N.

Visualization of Workflow

CrystallographyWorkflow Sample Crude Sample (Powder) Recryst Recrystallization (2M HCl, Slow Cool) Sample->Recryst Purification Mount Crystal Mounting (Paratone Oil, Mitegen Loop) Recryst->Mount Selection DataColl X-Ray Data Collection (100K, Cu Source) Mount->DataColl Diffraction Process Data Reduction (Integration, Scaling) DataColl->Process Raw Frames Solve Structure Solution (SHELXT - Dual Space) Process->Solve hkl File Refine Refinement (SHELXL) Locate H-atoms (Map) Solve->Refine Phasing Refine->Refine Cycles (Least Squares) Validation Validation (CheckCIF, Platon) Refine->Validation Final Model

Figure 1: Step-by-step workflow for the structural determination of 5-Fluoro-2-hydrazino-benzoic acid HCl.

Structural Analysis & Expected Motifs

Based on homologous structures (e.g., 2-hydrazinobenzoic acid [4]), the analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride will likely reveal specific stabilizing interactions.

Intramolecular Interactions (The "Scorpion" Motif)

The defining feature of ortho-hydrazinobenzoic acids is the Pseudo-Ring formation .

  • Mechanism: An intramolecular Hydrogen Bond (IMHB) forms between the carbonyl oxygen of the carboxylic acid and the hydrazine -NH- group.

  • Consequence: This locks the molecule into a planar conformation, which is critical for its reactivity in cyclization reactions (e.g., forming phthalazinones).

  • Metric: Look for an N(2)...O(1) distance of approx. 2.6 – 2.7 Å.

Intermolecular Packing (The Lattice)

In the hydrochloride salt, the lattice is dominated by charge-assisted hydrogen bonds.

  • Chloride Bridge: The Cl⁻ anion typically acts as a multi-point acceptor, bridging the protonated hydrazine (–NH₃⁺) of one molecule and the carboxylic acid (–COOH) of another.

  • Fluorine Contacts: The 5-Fluoro substituent is weak as a hydrogen bond acceptor but often directs packing via C-F...π or F...F interactions, creating hydrophobic layers that alternate with the hydrophilic salt layers.

Structural Logic Diagram

InteractionLogic cluster_lattice Crystal Lattice Stabilization Hydrazine Hydrazine Moiety (-NH-NH3+) Carboxyl Carboxyl Group (-COOH) Hydrazine->Carboxyl Intra-molecular H-Bond (Planarity) Chloride Chloride Ion (Cl-) Hydrazine->Chloride Charge Assisted H-Bond (Strong) Carboxyl->Chloride H-Bond Donor Fluorine Fluorine Atom (C-F) Fluorine->Fluorine Weak F...F Contacts (Packing)

Figure 2: Interaction map showing the stabilizing forces within the crystal lattice.

Technical Validation (Self-Correction)

To ensure the solved structure is correct, apply these validation checks:

  • Charge Balance: Ensure the protonation state makes sense. If the hydrazine is protonated (–NH₃⁺), the carboxylic acid should likely be neutral (–COOH) to balance the Cl⁻, resulting in a net neutral unit cell. If the acid is deprotonated (–COO⁻), look for a second proton on the hydrazine (–NH₂⁺–NH₃⁺) or a hydronium ion, though this is rare.

  • Thermal Ellipsoids: The Fluorine atom should not have an ellipsoid 3x larger than the carbon it is attached to. If so, check for F/H disorder (is the synthesis actually producing a mixture?).

  • R-Factor: For a high-quality salt structure, aim for R1 < 5.0%. Higher values often indicate twinning, common in pseudo-symmetric monoclinic cells.

References

  • Patent: Indole carboxamides compounds useful as kinase inhibitors. WO2016065226A1. (2016). Describes the synthesis of 4-bromo-5-fluoro-2-hydrazinylbenzoic acid HCl, a direct structural analogue.

  • Patent: Inhibitors of the menin-mll interaction. WO2018053267A1. (2018). Citations for 5-fluoro-2-hydrazinylbenzoic acid HCl usage in drug design.

  • Methodology: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8.

  • Analogous Structure:2-Hydrazinobenzoic acid hydrochloride.

Sources

Exploratory

Metabolic Stability of Fluorinated Hydrazine Benzoic Acid Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide: Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its ultimate success.[1][2] It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause toxicity.[2] Therefore, a deep understanding and early assessment of metabolic fate are paramount for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[4][5]

This guide focuses on a specific and highly relevant class of molecules: fluorinated hydrazine benzoic acid derivatives . This structural motif is of significant interest due to the proven utility of the benzoic acid scaffold in medicinal chemistry and the transformative effects of fluorination.[6] The strategic incorporation of fluorine atoms has become a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[7][8][9]

Here, we will deconstruct the core principles governing the metabolic stability of these compounds. We will move beyond simple procedural descriptions to explore the causal mechanisms behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a comprehensive guide to empower you to design, execute, and interpret metabolic stability studies with scientific rigor and confidence.

Pillar 1: The Mechanistic Impact of Fluorination on Metabolic Pathways

The introduction of fluorine into a drug candidate is a deliberate strategy to fortify it against metabolic degradation.[8] This enhancement is not coincidental but is grounded in the unique physicochemical properties of the fluorine atom.

Blocking Sites of Metabolic Attack

The primary mechanism by which fluorine enhances metabolic stability is by blocking "metabolic soft spots."[10] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to the oxidative attacks catalyzed by cytochrome P450 (CYP) enzymes, the principal drivers of Phase I metabolism.[7][11] Placing a fluorine atom at a position susceptible to hydroxylation—such as a para-position on an aromatic ring—can effectively prevent this metabolic transformation, thereby extending the compound's half-life.[10]

Altering Electronic Properties

As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[7][12] This can lower the electron density of an adjacent aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[11][13] This electronic perturbation can also influence the pKa of nearby functional groups, such as the hydrazine moiety, which can alter its interaction with enzyme active sites and overall disposition.[7][9]

Potential Metabolic Fates of Fluorinated Hydrazine Benzoic Acid Derivatives

The metabolic journey of these derivatives can involve several key transformations, primarily orchestrated by enzymes in the liver.[14][15]

  • Phase I Metabolism (Functionalization):

    • Aromatic Hydroxylation: CYP450 enzymes, such as those in the CYP1, CYP2, and CYP3 families, are known to hydroxylate aromatic rings.[16][17] Fluorine substitution can block or direct the position of this oxidation.

    • N-Dealkylation/Oxidation: The hydrazine linker itself can be a substrate for metabolic enzymes. Metabolism of hydrazines can be complex, sometimes proceeding through oxidation catalyzed by CYPs or peroxidases to form reactive free radical species or diazonium ions.[18][19][20] This is a critical pathway to investigate due to the potential for forming toxic metabolites.[18][21]

    • Hydrolysis: While generally stable, the amide-like bond within the hydrazide structure could potentially undergo hydrolysis.

  • Phase II Metabolism (Conjugation):

    • If Phase I metabolism introduces a hydroxyl group, the molecule can be further processed by Phase II enzymes. The most common pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to make the compound more water-soluble and easier to excrete.[15][22]

Below is a conceptual diagram illustrating these potential metabolic pathways.

G cluster_0 Phase I Metabolism (CYP450, FMO) cluster_1 Phase II Metabolism (UGTs) A Parent Compound (Fluorinated Hydrazine Benzoic Acid Derivative) B Aromatic Hydroxylation (Hydroxylated Metabolite) A->B Oxidation C Hydrazine Oxidation (Reactive Intermediates) A->C Oxidation D Glucuronide Conjugate B->D Conjugation E Excretion C->E D->E G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_controls Validation Controls prep1 Prepare Test Compound Stock prep2 Prepare Microsome Solution prep3 Prepare NADPH Regenerating System prep4 Prepare Positive/Negative Controls start Initiate Reaction: Combine Compound, Microsomes, NADPH timepoint Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) start->timepoint quench Terminate Reaction: Add Ice-Cold Acetonitrile w/ Internal Standard timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcsms Analyze Supernatant by LC-MS/MS centrifuge->lcsms data Calculate % Remaining vs. Time lcsms->data c1 Minus NADPH Control: Assesses non-NADPH mediated metabolism and chemical instability. c2 Positive Control (e.g., Verapamil): Confirms metabolic activity of microsomes. c3 Zero-Protein Control: Assesses compound stability in buffer.

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol describes a standard method for determining metabolic stability using pooled human liver microsomes (HLM).

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Positive Control (e.g., Verapamil, a compound with known metabolic instability)

  • Negative Control (e.g., Warfarin, a compound with known metabolic stability)

  • Internal Standard (IS): A structurally similar, stable compound for analytical normalization.

  • Termination Solution: Ice-cold acetonitrile containing the Internal Standard.

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system. [23][24] 2. Experimental Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

    • Prepare a separate master mix for the "-NADPH" control condition, substituting the regenerating system with buffer. [14][22] 3. Dilute the liver microsomal protein to a working concentration of 0.5 mg/mL in phosphate buffer. [14][22] 4. Dilute the test compound and control compounds to a starting concentration (e.g., 2 µM) in the microsomal solution. The final concentration in the incubation will be lower (e.g., 1 µM). [25]

  • Incubation:

    • Pre-warm the plate containing the compound/microsome mixture and the plate with the NADPH master mix at 37°C for 5-10 minutes.

    • To initiate the reaction, add an equal volume of the pre-warmed NADPH master mix to the compound/microsome wells. The final test compound concentration is now 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of the ice-cold termination solution with IS. [22][26]The "Time 0" sample is taken immediately after adding the NADPH solution.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated proteins. [25] 3. Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method. [3][27]The analytical method must be highly sensitive and selective to distinguish the parent drug from any metabolites or matrix components. [23] 3. Self-Validating System:

  • -NADPH Control: The compound is incubated with microsomes without the NADPH cofactor. Significant compound loss here indicates chemical instability or metabolism by non-NADPH-dependent enzymes. [14]* Positive Control: A compound known to be rapidly metabolized (e.g., Verapamil) is run in parallel. Successful metabolism of this control validates the enzymatic activity of the microsomal batch. [14]* Analytical Integrity: The use of an internal standard corrects for variations in sample processing and instrument response.

Pillar 3: Data Interpretation and Strategic Application

The raw data from the LC-MS/MS analysis—peak area ratios of the analyte to the internal standard—must be translated into meaningful pharmacokinetic parameters.

Calculating Key Stability Parameters
  • Plotting the Data: The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against time.

  • Determining the Rate Constant (k): The slope of the linear regression line from this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculating Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k [25]4. Calculating Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. [4][28] * CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [28]

Data Presentation and Interpretation

The results are typically summarized in a table for easy comparison across a series of compounds.

Compound IDFluorine Positiont½ (min)CLint (µL/min/mg protein)Stability Classification
XYZ-0014-fluoro1592.4High Clearance
XYZ-0023-fluoro4530.8Moderate Clearance
XYZ-0032,5-difluoro> 60< 23.1Low Clearance
Verapamil(Control)8173.3High Clearance
  • Classification: Compounds can be binned into categories (e.g., low, intermediate, high clearance). [28]For example, compounds with a CLint > 45 µL/min/mg protein might be classified as high clearance, while those with a CLint < 15 µL/min/mg protein are low clearance. [28]* Strategic Impact: This data directly informs the structure-activity relationship (SAR). [4]If a promising compound shows high clearance (low stability), medicinal chemists can synthesize analogues with fluorine or other groups at the presumed site of metabolism to improve its pharmacokinetic profile. [10][29]For instance, if XYZ-001 is rapidly metabolized, the high clearance suggests a metabolic liability that was successfully addressed in the difluoro-analogue XYZ-003.

Conclusion

The metabolic stability of fluorinated hydrazine benzoic acid derivatives is a multifaceted property governed by the interplay of the core scaffold, the strategic placement of fluorine atoms, and the catalytic activity of metabolic enzymes. A thorough understanding of the underlying mechanistic principles is essential for designing molecules with optimal drug-like properties. By employing robust, self-validating in vitro assays like the microsomal stability test, drug discovery teams can generate reliable data early in the development pipeline. This allows for the data-driven optimization of lead compounds, mitigating the risk of late-stage failures and ultimately accelerating the delivery of safe and effective new medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Oncodesign Services.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Metabolic Stability. (n.d.).
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14).
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Christianson, C. (n.d.).
  • Drug Metabolism Assays. (n.d.). BioIVT.
  • Martin, B. R., et al. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025, December). Benchchem.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Microsomal Stability Assay. (n.d.).
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org.
  • LC-MS. (n.d.). Bioanalysis Zone.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PMC.
  • Quantitative bioanalysis by LC-MS/MS: a review. (2025, August 5).
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.).
  • Recent advances in the synthesis of fluorin
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (n.d.). MDPI.
  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. (n.d.). Europe PMC.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. (2025, October 17).
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Semantic Scholar.
  • Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI.
  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.).
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Studies on the metabolism and toxicity of hydrazine. (n.d.). UCL Discovery.
  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube.
  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Royal Society of Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Indazoles from 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The indazole heterocyclic system is a "privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The indazole heterocyclic system is a "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib and multi-kinase inhibitors like Axitinib and Pazopanib[1][2][3]. Within this chemical space, halogenated indazoles—specifically 5-fluoro derivatives—are highly sought after. Fluorine substitution at the 5-position often enhances metabolic stability, increases lipophilicity for better membrane permeability, and improves target binding affinity through favorable halogen-protein interactions.

5-Fluoro-2-hydrazinobenzoic acid hydrochloride is a highly versatile, bifunctional building block used to construct these scaffolds[4]. The proximity of the nucleophilic hydrazine moiety to the electrophilic carboxylic acid allows for efficient intramolecular cyclization, yielding 5-fluoro-1H-indazol-3-ol (which exists in tautomeric equilibrium with 5-fluoro-1,2-dihydro-3H-indazol-3-one)[5].

This application note provides field-proven, self-validating protocols for both the direct cyclization to the unsubstituted core and the reductive cyclization to N2-substituted derivatives.

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure reproducibility and high yields, it is critical to understand the physicochemical dynamics of the reagents:

  • The Role of the Hydrochloride Salt: The starting material is supplied as an HCl salt to prevent premature oxidation of the hydrazine group. However, a protonated hydrazine (ammonium) is non-nucleophilic.

  • Base Selection (Sodium Acetate): A stoichiometric amount of a mild base like sodium acetate (NaOAc) is required. Causality: Strong bases (like NaOH) would deprotonate the carboxylic acid into a carboxylate, drastically reducing its electrophilicity and stalling the cyclization. NaOAc selectively neutralizes the HCl, liberating the free hydrazine while maintaining a mildly acidic environment.

  • Solvent Selection (Acetic Acid): Glacial acetic acid serves a dual purpose. It is a highly effective protic solvent for charged intermediates and provides the mild acid catalysis necessary to activate the carbonyl carbon for nucleophilic attack, facilitating the subsequent dehydration step[5].

Mechanism A 5-Fluoro-2-hydrazinobenzoic Acid HCl B Free Hydrazine Intermediate A->B NaOAc (Base) C Intramolecular Nucleophilic Attack B->C Heat (Activation) D Tetrahedral Intermediate C->D C-N Bond Formation E Dehydration (-H2O) D->E Acid Catalysis F 5-Fluoro-1H-indazol-3-ol (Product) E->F Aromatization

Mechanistic pathway for the cyclization of 5-fluoro-2-hydrazinobenzoic acid to an indazole core.

Experimental Protocols

Protocol A: Direct Cyclization to 5-Fluoro-1H-indazol-3-ol

Objective: Synthesize the unsubstituted 5-fluoro-indazole core scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-fluoro-2-hydrazinobenzoic acid hydrochloride (1.0 eq, 10 mmol, 2.06 g) in glacial acetic acid (50 mL, 0.2 M).

  • Activation: Add anhydrous sodium acetate (1.1 eq, 11 mmol, 0.90 g) to the suspension. Stir at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete liberation of the free hydrazine base.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 118 °C (reflux) for 4–6 hours.

  • Self-Validating Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 170 for the free base) shifts cleanly to the product mass (m/z 152), indicating the stoichiometric loss of water (18 Da).

  • Work-Up: Cool the mixture to room temperature. Slowly pour the solution into 150 mL of vigorously stirred ice-cold distilled water. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual acetic acid and salts, and dry overnight under high vacuum at 40 °C.

Protocol B: Synthesis of 2-Substituted 5-Fluoro-1H-indazol-3-ones via Reductive Cyclization

Objective: Synthesize N2-alkyl/aryl derivatives for SAR library generation.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve the hydrazine HCl salt (1.0 eq) and NaOAc (1.1 eq) in anhydrous ethanol (0.2 M). Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq). Stir at room temperature for 2 hours.

  • In Situ Reduction: Cool the vessel to 0 °C. Carefully add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Stir for 4 hours. Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and chemoselectively reduces the hydrazone double bond without reducing the carboxylic acid[5]. In situ reduction prevents the need to isolate unstable intermediates.

  • Cyclization: Concentrate the mixture under reduced pressure to remove ethanol. Reconstitute the crude residue in glacial acetic acid and reflux at 118 °C for 4 hours to drive the cyclization.

  • Work-Up & Purification: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Quantitative Data & Optimization Parameters

The following table summarizes the expected outcomes and critical parameters for the described workflows, providing a benchmark for validation.

ProtocolSubstrateKey ReagentsTemp / TimeExpected YieldPurity (LC-MS)Target Mass (m/z)
A: Direct Cyclization 5-Fluoro-2-hydrazinobenzoic acid HClNaOAc, Glacial AcOH118 °C / 4-6 h75 - 85%>95%[M+H]+ 153.1
B: Reductive Cyclization + Benzaldehyde1. NaOAc, EtOH2. NaBH₃CN3. Glacial AcOHRT / 6 h118 °C / 4 h60 - 70%>90%[M+H]+ 243.1

Workflow Visualization

Workflow Step1 Step 1: Reagent Preparation 5-Fluoro-2-hydrazinobenzoic acid HCl NaOAc Solvent Step2 Step 2: Free Base Liberation Stir at RT 30 mins N2 Atmosphere Step1->Step2 Step3 Step 3: Cyclization Reaction Reflux (118°C) 4-6 hours Acetic Acid Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS TLC (EtOAc:Hexane) Step3->Step4 Step4->Step3 If incomplete Step5 Step 5: Work-up & Isolation Ice-water quench Filtration Wash Step4->Step5 If complete Step6 Step 6: Final Characterization Yield Calculation NMR Purity Check Step5->Step6

Experimental workflow for the synthesis and isolation of 5-fluoro-1H-indazol-3-ol.

References

  • [1] Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: National Institutes of Health (PMC) | URL:[Link]

  • [5] Title: Product Class 2: 1H- and 2H-Indazoles | Source: Thieme Connect (Science of Synthesis) | URL: [Link]

  • [4] Title: 5-fluoro-1H-indazol-3-ol (CID 24728240) | Source: PubChem - NIH | URL:[Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Intramolecular Cyclization of 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 5-Fluoro-1H-indazol-3-ol (and its tautomer, 5-fluoro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

5-Fluoro-1H-indazol-3-ol (and its tautomer, 5-fluoro-1H-indazol-3-one) is a privileged heterocyclic scaffold widely used in the design of kinase inhibitors and anti-inflammatory therapeutics. The most direct and atom-economical synthetic route to this core is the intramolecular cyclization of 5-fluoro-2-hydrazinobenzoic acid hydrochloride. This application note details the mechanistic causality behind the reaction, provides two field-proven protocols (aqueous thermal and acetic acid-mediated), and establishes a self-validating analytical workflow to ensure high-fidelity product generation.

Mechanistic Rationale & Causality

Why the Hydrochloride Salt?

The free base of 2-hydrazinobenzoic acid is highly susceptible to premature oxidative degradation when exposed to air [3]. Utilizing the hydrochloride salt stabilizes the hydrazine moiety during storage and handling. During the reaction, the thermal energy and solvent dynamics allow for sufficient dissociation, enabling the terminal nitrogen to act as a nucleophile.

The Cyclization Pathway

The synthesis proceeds via an intramolecular nucleophilic acyl substitution.

  • Activation: Under acidic conditions (provided either by the inherent HCl in the salt or an external acid solvent), the carboxylic acid carbonyl is protonated, significantly enhancing its electrophilicity.

  • Nucleophilic Attack: The terminal primary amine of the hydrazine moiety attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate.

  • Dehydration: The intermediate collapses, expelling a molecule of water.

  • Aromatization: Subsequent deprotonation yields the thermodynamically stable, fused bicyclic indazole system [1].

Pathway A 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride B Carbonyl Protonation (Electrophilic Activation) A->B Heat / H⁺ C Intramolecular Nucleophilic Attack by -NH2 B->C D Tetrahedral Intermediate Formation C->D E Dehydration (-H2O) & Aromatization D->E -H₂O F 5-Fluoro-1H-indazol-3-ol (Target Product) E->F

Figure 1: Mechanistic pathway for the cyclization of 5-fluoro-2-hydrazinobenzoic acid hydrochloride.

Experimental Protocols

To accommodate different laboratory setups and downstream purity requirements, two distinct methodologies are provided.

Protocol A: Aqueous Acid-Catalyzed Thermal Cyclization (Green Approach)

This method relies on the inherent acidity of the starting material's hydrochloride salt and utilizes water as the sole solvent [1]. It is highly scalable and environmentally benign.

Step-by-Step Procedure:

  • Preparation: Suspend 5-fluoro-2-hydrazinobenzoic acid hydrochloride (1.0 equivalent, e.g., 10.0 g) in deionized water (10 volumes, 100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Inert Atmosphere: Purge the system with Nitrogen (

    
    ) for 5 minutes. Causality: Prevents oxidation of the transiently freed hydrazine base at elevated temperatures.
    
  • Reflux: Heat the suspension to a gentle reflux (100 °C). The solid will gradually dissolve. After 1–2 hours, a new fine precipitate (the indazolol product) will begin to crash out of the boiling solution.

  • Completion: Maintain reflux for 4–6 hours. Monitor reaction progress via LC-MS.

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum, wash with ice-cold deionized water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight.

Protocol B: Glacial Acetic Acid-Mediated Cyclization (Dehydrating Approach)

Glacial acetic acid acts as both the solvent and a mild acid catalyst. Its dehydrating nature drives the equilibrium of the water-loss step forward, typically resulting in faster reaction times and higher yields [2].

Step-by-Step Procedure:

  • Preparation: Suspend the starting material (1.0 equivalent) in glacial acetic acid (8 volumes) under a Nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (118 °C). The mixture typically becomes homogeneous before the product begins to form.

  • Reaction: Stir at reflux for 2–3 hours.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred ice-cold water (20 volumes). Causality: The sudden shift in solvent polarity drastically decreases the solubility of the product, forcing rapid crystallization while keeping the acetic acid miscible in the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash extensively with water until the filtrate is pH neutral (to ensure complete removal of acetic acid), and dry under vacuum at 50 °C.

Comparative Data Presentation

The following table summarizes the quantitative metrics for both protocols, allowing researchers to select the optimal method based on their specific constraints.

ParameterProtocol A (Aqueous Reflux)Protocol B (Glacial Acetic Acid)
Solvent System Deionized WaterGlacial Acetic Acid
Operating Temperature 100 °C (Reflux)118 °C (Reflux)
Typical Reaction Time 4 – 6 hours2 – 3 hours
Isolated Yield 80 – 85%88 – 92%
Crude Purity (HPLC) > 95%> 98%
Environmental Impact Low (Green solvent)Moderate (Requires neutralization)
Scalability ExcellentVery Good

Self-Validating Analytical Workflow

To ensure the integrity of the synthesized 5-Fluoro-1H-indazol-3-ol, employ the following self-validating checks:

  • LC-MS Analysis:

    • Starting Material:

      
       (Free acid MW = 170.14). Expected 
      
      
      
      .
    • Product:

      
       (MW = 152.13). Expected 
      
      
      
      . The loss of 18 Da (
      
      
      ) is the primary indicator of successful cyclization.
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Validation Check 1: Look for the complete disappearance of the broad carboxylic acid proton peak typically found around

      
       13.0 ppm in the starting material.
      
    • Validation Check 2: The product will exhibit a broad singlet corresponding to the -OH / -NH protons (due to indazol-3-ol

      
       indazol-3-one tautomerism) [2]. The aromatic protons will shift downfield into a rigid, tightly coupled system characteristic of the fused bicyclic indazole core.
      
  • TLC Monitoring: Use a solvent system of EtOAc:Hexanes (1:1) with 1% Acetic Acid. The product will elute with a significantly higher

    
     value than the highly polar, zwitterionic starting material.
    

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. "Product Class 2: 1H- and 2H-Indazoles". Thieme Group. URL:[Link]

  • Baiocchi, L., Corsi, G., & Palazzo, G. (1997). "Selective Synthesis of 2-Substituted Indazolin-3-ones Without N-1 Protection". Heterocycles, Vol. 45, No. 1. URL: [Link](Note: General chemistry of indazolols and indazolinones as reviewed in related literature).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid". PubChem. URL: [Link]

Method

Optimal solvents for reactions involving 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Application Note: Solvent Optimization for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride Part 1: Executive Summary & Physicochemical Profile Subject: Strategic Solvent Selection for Reactions Involving 5-Fluoro-2-hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Optimization for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Part 1: Executive Summary & Physicochemical Profile

Subject: Strategic Solvent Selection for Reactions Involving 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (5-F-2-HBA·HCl). CAS Registry: 1082041-68-4 (Generic analog reference: 52356-01-1 for non-fluoro parent).[1] Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Introduction

5-Fluoro-2-hydrazino-benzoic acid hydrochloride is a bifunctional building block critical in the synthesis of fused heterocycles, particularly indazoles and quinazolinones , which are privileged scaffolds in kinase inhibitor development.

The molecule presents specific solubility challenges due to its zwitterionic potential (carboxylic acid + hydrazine) and its existence as a hydrochloride salt .[1][2] Successful utilization requires a solvent strategy that balances three competing factors:

  • Solubility: Overcoming the high lattice energy of the salt form.[1][2]

  • Nucleophilicity: Liberating the hydrazine free base for reaction without causing decomposition.[1][2]

  • Thermal Stability: Managing the exothermic decomposition risk associated with hydrazine salts.[1][2]

Solubility & Stability Matrix

The following table summarizes the solubility profile based on structural homology with 2-hydrazinobenzoic acid and 5-fluoro-2-aminobenzoic acid.

Solvent ClassSpecific SolventSolubility RatingApplication / Notes
Protic Polar Water HighGood for aqueous workups; pH dependent stability.[1]
Protic Polar Methanol / Ethanol Moderate to HighPreferred reaction solvents. Allows reflux; products often precipitate for easy filtration.[1][2]
Aprotic Polar DMSO / DMF HighEssential for high-temperature cyclizations (>100°C).[1][2] Difficult to remove.
Ethers THF / 1,4-Dioxane Low to ModerateGood for cyclization if solubilized; Dioxane preferred for higher boiling point.[2]
Non-Polar DCM / Hexane InsolubleUsed only for washing/precipitation of crude products.[1][2]

Part 2: Reaction Strategies & Causality

Strategy A: Condensation (Hydrazone Formation)[1]
  • Objective: Reaction with aldehydes/ketones to form hydrazones (Schiff bases).

  • Optimal Solvent: Ethanol (EtOH) or Methanol (MeOH) .[1][2][3][4]

  • Causality:

    • Solubility: The HCl salt dissolves in hot alcohols.[1][2]

    • Purification: The resulting hydrazone is typically less soluble in ethanol than the starting material.[1][2] Upon cooling, the product crystallizes, allowing for a simple filtration workup (avoiding chromatography).

    • Acidity: The HCl salt provides inherent acid catalysis for imine formation, though buffering with Sodium Acetate (NaOAc) is often required to prevent acid-catalyzed degradation.

Strategy B: Cyclization (Indazole Synthesis)
  • Objective: Intramolecular cyclization to form 5-fluoro-1H-indazole-3-carboxylic acid derivatives.

  • Optimal Solvent: DMSO or 1,4-Dioxane .[1][2]

  • Causality:

    • Temperature: Cyclization often requires temperatures >100°C, exceeding the boiling point of alcohols.[2]

    • Mechanism: Requires a base (e.g., K2CO3, Cs2CO3) to deprotonate the hydrazine. DMSO solvates the inorganic base cations effectively, increasing the basicity and rate of reaction.

Part 3: Visualizing the Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the desired chemical transformation.

SolventSelection Start Start: 5-F-2-HBA·HCl Goal Define Reaction Goal Start->Goal Condensation Condensation (Aldehyde/Ketone) Goal->Condensation Low Temp (<80°C) Cyclization Cyclization (Indazole Formation) Goal->Cyclization High Temp (>100°C) SolventA Solvent: Ethanol/Methanol (+ NaOAc) Condensation->SolventA Solubility & Crystallization SolventB Solvent: DMSO or Dioxane (+ K2CO3/Cs2CO3) Cyclization->SolventB Thermal Stability & Base Solubility OutcomeA Outcome: Precipitated Hydrazone (Simple Filtration) SolventA->OutcomeA OutcomeB Outcome: Fused Indazole (Requires Aqueous Workup) SolventB->OutcomeB

Figure 1: Decision tree for solvent selection based on reaction type (Condensation vs. Cyclization).

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Hydrazones (Condensation)

This protocol utilizes the "solubility differential" principle to isolate pure product without chromatography.

Reagents:

  • 5-Fluoro-2-hydrazino-benzoic acid HCl (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Sodium Acetate (NaOAc) (1.1 equiv) - Critical for neutralizing HCl.

  • Ethanol (Absolute) (10 mL per gram of substrate)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend 5-Fluoro-2-hydrazino-benzoic acid HCl in Ethanol.

  • Buffering: Add NaOAc. Stir for 10 minutes at room temperature. The suspension may change texture as free hydrazine is liberated and NaCl precipitates.[1][2]

  • Addition: Add the aldehyde in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Note: Hydrazones often fluoresce under UV).[1][2]

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.

  • Isolation: Filter the precipitate. Wash the cake with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde.[1][2]

  • Drying: Vacuum dry at 40°C.

Self-Validation Check:

  • Did the product precipitate? If not, the aldehyde substituent may be too solubilizing.[2] Switch solvent to Ethanol/Water (1:1) to force precipitation.[1][2]

Protocol 2: One-Pot Cyclization to 5-Fluoro-1H-indazoles

This protocol uses high-boiling aprotic solvents to drive the intramolecular condensation.

Reagents:

  • 5-Fluoro-2-hydrazino-benzoic acid HCl (1.0 equiv)

  • Carbonyl Source (e.g., Urea, Phosgene equivalent, or Orthoester)

  • Base: Potassium Carbonate (K2CO3) (2.5 equiv)[1]

  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step:

  • Preparation: Charge flask with substrate, K2CO3, and DMSO.

  • Degassing: Briefly sparge with Nitrogen to remove oxygen (prevents oxidation of the hydrazine to diazo species).[1][2]

  • Reaction: Heat to 110–120°C. Maintain for 6–12 hours.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water (10x volume of DMSO).

  • Acidification: Carefully adjust pH to ~4.0 using 1N HCl. The indazole carboxylic acid should precipitate.[1][2]

  • Filtration: Collect the solid by filtration.[1][2] Wash thoroughly with water to remove residual DMSO.[1][2]

Part 5: Safety & Troubleshooting

  • Hydrazine Toxicity: All hydrazine derivatives are potential carcinogens.[1][2] Handle in a fume hood.

  • Thermal Runaway: Hydrazine hydrochlorides can decompose exothermically.[1][2] Never heat the dry solid.[1][2] Always heat in solution.[1][2]

  • Impurity Profile: If the reaction turns dark/black, oxidation is occurring.[1][2] Ensure inert atmosphere (N2/Ar) and check solvent quality (peroxides in Dioxane can trigger decomposition).[1][2]

Part 6: References

  • BenchChem. Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine. Retrieved from [1]

  • American Chemical Society (ACS). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[1][2][5] ACS Chemical Health & Safety.[1][2] Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from

  • National Institutes of Health (NIH). Mechanochemical Studies on Coupling of Hydrazines...[1][2] Hydrazones with Antileishmanial Activity.[1][2] PMC.[1][2] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Hydrazinobenzoic acid hydrochloride.[1][2] Retrieved from

Sources

Application

Application Note: Regioselective Synthesis of Pyrazoles from 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

Introduction & Mechanistic Rationale The synthesis of highly functionalized pyrazoles is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyrazoles is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) [1]. When utilizing functionalized aryl hydrazines—such as 5-fluoro-2-hydrazinobenzoic acid hydrochloride —the most robust synthetic route is the Knorr pyrazole synthesis, which involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound [2].

The Challenge of Regioselectivity: Historically, this reaction is performed in refluxing protic solvents (e.g., ethanol). However, as an Application Scientist, I must highlight a critical failure point in this classical approach: reacting aryl hydrazine hydrochlorides in protic solvents typically yields an undesirable, near-equimolar mixture of 1,3,5- and 1,5,3-regioisomers [1].

The Causality Behind the Solution: To achieve >98:2 regioselectivity, this protocol replaces ethanol with an aprotic dipolar solvent, N,N-dimethylacetamide (DMAc), at room temperature. The causality is twofold:

  • Tautomeric Modulation: DMAc stabilizes the highly reactive enol tautomer of the 1,3-diketone through strong dipole interactions, directing the initial nucleophilic attack exclusively to the more electrophilic carbonyl carbon.

  • In-Situ Catalysis: By utilizing the hydrochloride salt of the hydrazine (rather than the free base), the HCl acts as a localized Brønsted acid catalyst. It disrupts the intramolecular hydrogen bonding of the 1,3-diketone, enhancing its susceptibility to nucleophilic attack without requiring external harsh acids [2].

Experimental Workflow

Workflow A Reagent Prep (Hydrazine HCl + Diketone) B Cyclocondensation (DMAc, RT, 24h) A->B C Reaction Monitoring (19F NMR / LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E

Workflow for the regioselective synthesis of pyrazoles from aryl hydrazine hydrochlorides.

Step-by-Step Protocol: A Self-Validating System

This protocol describes the 1.0 mmol scale synthesis of a trifluoromethylated pyrazole, utilizing 1,1,1-trifluoro-2,4-pentanedione as the model 1,3-diketone.

Materials & Reagents
  • 5-Fluoro-2-hydrazinobenzoic acid hydrochloride : 206.6 mg (1.0 mmol, 1.0 equiv)

  • 1,1,1-Trifluoro-2,4-pentanedione : 154.1 mg (~120 µL, 1.0 mmol, 1.0 equiv)

  • N,N-Dimethylacetamide (DMAc) : 4.0 mL (Anhydrous)

  • Ethyl Acetate (EtOAc) & Distilled Water : For liquid-liquid extraction

Methodology

Step 1: Reaction Assembly

  • Equip a 10 mL oven-dried round-bottom flask with a magnetic stir bar.

  • Suspend 206.6 mg of 5-fluoro-2-hydrazinobenzoic acid hydrochloride in 4.0 mL of anhydrous DMAc. Note: The suspension may not fully dissolve until the diketone is added.

  • Add 120 µL of 1,1,1-trifluoro-2,4-pentanedione dropwise over 2 minutes at room temperature (20–25 °C).

Step 2: Cyclocondensation 4. Seal the flask and allow the reaction mixture to stir vigorously at room temperature for 24 hours. The mixture will become a homogenous solution as the hydrazine salt is consumed.

Step 3: Self-Validating Reaction Monitoring 5. Do not proceed to workup blindly. To ensure a self-validating workflow, extract a 10 µL aliquot of the reaction mixture and dilute it in 0.5 mL of


.
6. Analyze via benchtop 

NMR. The reaction is validated as complete when the diketone's

signal (typically ~ -76 ppm) completely disappears, replaced by the distinct pyrazole

signal (~ -62 ppm) [2].

Step 4: Aqueous Workup & Isolation 7. Upon validation of completion, quench the reaction by diluting the mixture with 15 mL of EtOAc. 8. Transfer to a separatory funnel and wash the organic layer with distilled water (3 × 10 mL). Causality: DMAc is highly water-soluble; sequential aqueous washes completely partition the DMAc out of the organic phase, preventing solvent contamination during purification. 9. Wash the organic layer with 10 mL of saturated aqueous NaCl (brine). 10. Dry the organic phase over anhydrous


, filter, and concentrate under reduced pressure to yield the crude pyrazole.
11. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-aryl-3,4,5-substituted pyrazole.

Quantitative Solvent Optimization Data

The table below summarizes the critical impact of solvent selection on both the yield and regioselectivity of the Knorr pyrazole synthesis when utilizing aryl hydrazine hydrochlorides.

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Regioselectivity (1,5- vs 1,3-isomer)
Ethanol (EtOH)50 °C24 h45 - 60%~ 50 : 50
Acetic Acid (AcOH)25 °C24 h65%70 : 30
N,N-Dimethylacetamide (DMAc) 25 °C 24 h 85 - 98% > 98 : 2

Table 1: Comparative data demonstrating the superiority of aprotic dipolar solvents (DMAc) over traditional protic solvents for controlling regioselectivity [1].

Mechanistic Pathway

Understanding the intermediate states is vital for troubleshooting. The reaction proceeds via a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form a 5-hydroxypyrazoline. The final driving force is the thermodynamically favorable dehydration step, yielding the aromatic pyrazole core [3].

Mechanism A 1,3-Diketone (Keto-Enol Tautomerization) B Nucleophilic Attack by Aryl Hydrazine HCl A->B HCl Catalysis C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E 5-Hydroxypyrazoline D->E F Dehydration (-H2O) E->F G 1-Aryl-3,4,5-Substituted Pyrazole F->G

Mechanistic pathway of the Knorr pyrazole synthesis highlighting key intermediates.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.
  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. (2024). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
Method

Application Note: Scale-Up Synthesis and Process Optimization of 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

Introduction and Strategic Rationale The synthesis of halogenated 2-hydrazinobenzoic acids is a critical enabling technology in medicinal chemistry, particularly for the construction of complex tricyclic scaffolds used i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The synthesis of halogenated 2-hydrazinobenzoic acids is a critical enabling technology in medicinal chemistry, particularly for the construction of complex tricyclic scaffolds used in Bruton's tyrosine kinase (BTK) inhibitors for oncology and autoimmune indications 1[1]. Transitioning the synthesis of 5-fluoro-2-hydrazinobenzoic acid hydrochloride from a discovery-scale methodology to a robust scale-up process requires strict control over reaction kinetics, thermodynamics, and intermediate stability.

This application note details a highly optimized, self-validating protocol for the conversion of 2-amino-5-fluorobenzoic acid to its corresponding hydrazine hydrochloride. The methodology relies on a low-temperature diazotization followed by a rapid, metal-mediated reduction.

Mechanistic Causality and Process Chemistry

To ensure scientific integrity and reproducibility, every reagent and condition in this protocol has been selected based on specific mechanistic causality:

  • Suppression of Hydrolysis (The Role of 37% HCl): The diazotization of anthranilic acid derivatives is prone to nucleophilic attack by water, which converts the diazonium intermediate into a 5-fluoro-2-hydroxybenzoic acid byproduct. By utilizing concentrated hydrochloric acid (37%), the equilibrium is shifted to stabilize the diazonium chloride salt, effectively suppressing phenol formation.

  • Kinetics of Diazotization: The formation of the diazonium ion is highly temperature-dependent. The reaction must be strictly maintained between -5 °C and 0 °C. Elevated temperatures lead to rapid nitrogen gas evolution and decomposition of the intermediate, a phenomenon well-documented in the evaluation of aminobenzoic acids for Griess-reagent sensing2[2].

  • Reduction Dynamics (SnCl₂ vs. Sulfites): Tin(II) chloride dihydrate (SnCl₂·2H₂O) is selected as the reducing agent. While sodium sulfite is greener, SnCl₂ operates seamlessly in the highly acidic environment required to stabilize the diazonium salt. It provides an instantaneous, highly exothermic reduction that prevents the diazonium salt from undergoing off-target azo-coupling with unreacted starting material.

  • Common-Ion Isolation: The final product is highly soluble in aqueous media. By washing the filtered product exclusively with 6M HCl, the common-ion effect forces the hydrazine hydrochloride to remain precipitated while the highly soluble tin(IV) chloride (SnCl₄) byproducts are washed away.

Reaction Pathway and Workflow Visualization

The following workflow illustrates the critical path, including the integration of In-Process Controls (IPCs) that make this a self-validating system.

SynthesisWorkflow SM 2-Amino-5-fluorobenzoic Acid (Starting Material) Diazo Diazotization (NaNO2, 37% HCl, -5 to 0°C) SM->Diazo IPC1 IPC 1: Starch-Iodide Test (Verify excess HNO2) Diazo->IPC1 Validate DiazoSalt Diazonium Chloride Salt (Unstable Intermediate) Diazo->DiazoSalt Complete Reduction Reduction (SnCl2·2H2O, <10°C) DiazoSalt->Reduction IPC2 IPC 2: HPLC Analysis (Verify diazonium consumption) Reduction->IPC2 Validate Isolation Crystallization & Filtration (Wash with 6M HCl) Reduction->Isolation Complete Product 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride Isolation->Product

Figure 1: Scale-up workflow and in-process controls for 5-fluoro-2-hydrazinobenzoic acid HCl.

Quantitative Data and Stoichiometry

The following tables summarize the stoichiometric requirements and expected quality metrics for a standard 100-gram scale-up batch.

Table 1: Material Requirements (100 g Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Amino-5-fluorobenzoic acid155.131.00100.0 gStarting Material
Hydrochloric Acid (37% w/w)36.46~15.0450 mLSolvent / Acid Catalyst
Sodium Nitrite (NaNO₂)69.001.0546.7 gDiazotizing Agent
Tin(II) Chloride Dihydrate225.632.50363.5 gReducing Agent
Purified Water18.02N/A150 mLNaNO₂ Solvent
6M Hydrochloric Acid36.46N/A500 mLWash Solvent

Table 2: Expected Yield and Quality Metrics

MetricTarget ValueAnalytical Method
Molar Yield 70% - 75%Gravimetric
Purity (a/a) ≥ 95.0%HPLC (UV at 254 nm)
Appearance Pale yellow to off-white solidVisual Inspection
Residual Tin (Sn) < 200 ppmICP-MS

Self-Validating Scale-Up Protocol

This protocol is designed with integrated feedback loops (IPCs) to ensure the reaction state is verified before progressing to the next phase.

Phase 1: Diazotization
  • Reactor Preparation: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Substrate Charging: Suspend 2-amino-5-fluorobenzoic acid (100.0 g, 0.644 mol) in 37% aqueous HCl (250 mL). Note: The suspension will be thick; ensure vigorous mechanical stirring.

  • Cooling: Circulate coolant to drop the internal temperature to between -5 °C and 0 °C.

  • Nitrite Addition: Dissolve NaNO₂ (46.7 g, 0.677 mol) in purified water (150 mL). Add this solution dropwise via the addition funnel over 45–60 minutes.

    • Critical Parameter: Maintain the internal temperature strictly below 0 °C to prevent diazonium decomposition.

  • IPC 1 (Validation): After 30 minutes of post-addition stirring, perform a starch-iodide test.

    • Action: Spot the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating complete diazotization. If negative, add 0.05 eq of NaNO₂.

Phase 2: Reduction
  • Reductant Preparation: In a separate vessel, dissolve SnCl₂·2H₂O (363.5 g, 1.61 mol) in 37% aqueous HCl (200 mL). Cool this solution to 0 °C.

  • Controlled Addition: Transfer the cold SnCl₂ solution to the addition funnel. Add it dropwise to the diazonium salt mixture over 1.5 hours.

    • Critical Parameter: This reduction is highly exothermic. Control the addition rate to ensure the internal temperature does not exceed 10 °C. A thick precipitate (the tin complex/product mixture) will begin to form.

  • Maturation: Once the addition is complete, allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for an additional 2 hours.

  • IPC 2 (Validation): Sample the slurry and analyze via HPLC.

    • Action: Confirm the complete disappearance of the diazonium intermediate peak.

Phase 3: Isolation and Purification
  • Filtration: Filter the resulting thick suspension through a sintered glass Buchner funnel under vacuum.

  • Washing (Common-Ion Effect): Wash the filter cake thoroughly with cold 6M aqueous HCl (2 x 250 mL).

    • Causality: Do not use water or organic solvents. 6M HCl is required to keep the hydrazine protonated and insoluble while effectively washing away the highly soluble SnCl₄ byproducts.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (-0.1 MPa) for 24 hours until a constant weight is achieved.

  • Yield: Expected yield is approximately 93–100 g (70–75%) of 5-fluoro-2-hydrazinobenzoic acid hydrochloride as a pale yellow solid.

References

  • US10023534B2 - Carbazole and tetrahydrocarbazole compounds useful as inhibitors of BTK - Google Patents.
  • Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - RSC Publishing.

Sources

Application

Application Note: Reagent Compatibility and Synthetic Workflows for 5-Fluoro-2-hydrazinobenzoic Acid Hydrochloride

Introduction & Reactivity Profile 5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 69196-09-4) and its halogenated derivatives, such as the 4-bromo analog (CAS: 1643156-18-6) , are critical building blocks in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

5-Fluoro-2-hydrazinobenzoic acid hydrochloride (CAS: 69196-09-4) and its halogenated derivatives, such as the 4-bromo analog (CAS: 1643156-18-6) , are critical building blocks in modern drug discovery. They are predominantly utilized to synthesize 7-carboxamide indole cores, a structural motif frequently found in highly selective Bruton's Tyrosine Kinase (BTK) inhibitors used to treat autoimmune diseases and B-cell malignancies .

As a bifunctional molecule containing both a nucleophilic hydrazine and a carboxylic acid, its reactivity must be carefully managed. The molecule is supplied as a hydrochloride salt to prevent premature oxidation of the hydrazine moiety.

Mechanistic Causality in Reagent Selection
  • The Fluorine Effect: The electron-withdrawing fluorine atom at the 5-position significantly deactivates the aromatic ring toward electrophilic attack. Consequently, downstream cyclization reactions (like the Fischer Indole Synthesis) require elevated temperatures and specific Brønsted acids to overcome the increased activation energy barrier.

  • Regioselectivity: Because the C1 position is occupied by the carboxylic acid, the[3,3]-sigmatropic rearrangement of the intermediate hydrazone strictly proceeds at the C3 position. This uniquely guarantees the formation of a 7-substituted indole, avoiding the regiochemical mixtures often seen with meta-substituted phenylhydrazines.

Reagent Compatibility Matrix

To prevent unwanted side reactions (such as polymerization or premature amidation of the hydrazine), reagents must be sequenced logically.

Table 1: Compatibility of Reagent Classes with 5-Fluoro-2-hydrazinobenzoic acid HCl

Reagent ClassExamplesCompatibility StatusMechanistic Rationale
Ketones / Aldehydes 2-Butanone, CyclohexanoneHighly Compatible Condenses readily with the hydrazine to form hydrazones; these are the direct precursors for Fischer Indole Synthesis (FIS).
Brønsted Acids Glacial AcOH, PPAHighly Compatible Catalyzes both hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement without degrading the carboxylic acid.
Weak Bases NaOAc, PyridineCompatible Neutralizes the HCl salt to facilitate hydrazone formation under milder conditions if required.
Strong Aqueous Bases NaOH, KOH (aq)Conditionally Compatible Neutralizes the salt but solubilizes the compound as a carboxylate, complicating organic extraction. May cause hydrazine degradation if exposed to air.
Coupling Reagents HATU, EDC, DCCIncompatible (Pre-FIS) The unprotected hydrazine is a superior nucleophile to most amines and will rapidly consume the activated ester, forming unwanted hydrazides. Must strictly be used post-cyclization.

Quantitative Optimization of Fischer Indole Cyclization

Selecting the correct acid catalyst is the most critical variable when working with this deactivated, fluorinated scaffold.

Table 2: Reaction Optimization Data for FIS of 5-Fluoro-2-hydrazinobenzoic acid

Acid Catalyst / SolventTemperatureTimeTypical YieldCausality & Process Observations
Glacial AcOH 100 °C (Reflux)12–16 h60–75% Provides the optimal balance of acidity and solubility. Cleanly yields the 7-COOH indole without decarboxylation .
ZnCl₂ / Ethanol 80 °C (Reflux)24 h30–45%Incomplete conversion. The Lewis acid struggles to drive the rearrangement of the electron-poor fluorinated ring.
Polyphosphoric Acid (PPA) 120 °C4–6 h40–50%Harsher conditions force the cyclization faster but lead to partial thermal decarboxylation at the 7-position, reducing target yield.

Process Visualization

The following workflow illustrates the logical progression from the raw hydrazine salt to a functionalized Active Pharmaceutical Ingredient (API) core.

Synthesis_Pathway SM 5-Fluoro-2-hydrazinobenzoic acid HCl Reagent1 Ketone + Glacial AcOH (Condensation) SM->Reagent1 Hydrazone Hydrazone Intermediate Reagent1->Hydrazone -H2O Rearrangement [3,3]-Sigmatropic Rearrangement (Heat) Hydrazone->Rearrangement Acid Catalysis Indole 5-Fluoro-1H-indole- 7-carboxylic acid Rearrangement->Indole Cyclization & -NH3 Reagent2 Amine + HATU + DIPEA (Amidation) Indole->Reagent2 Product Indole-7-carboxamide (API Core) Reagent2->Product Peptide Coupling

Figure 1: Synthetic workflow from 5-Fluoro-2-hydrazinobenzoic acid HCl to API carboxamide cores.

Self-Validating Experimental Protocols

Protocol A: One-Pot Fischer Indole Synthesis

Objective: Convert 5-Fluoro-2-hydrazinobenzoic acid HCl to 5-Fluoro-2,3-dimethyl-1H-indole-7-carboxylic acid.

Materials:

  • 5-Fluoro-2-hydrazinobenzoic acid HCl (1.0 eq)

  • 2-Butanone (Methyl ethyl ketone) (1.2 eq)

  • Glacial Acetic Acid (10 volumes)

Step-by-Step Methodology:

  • Suspension & Condensation: Suspend the hydrazine HCl salt in glacial acetic acid at room temperature. Add 2-butanone dropwise over 10 minutes.

    • Causality: Acetic acid acts as a mild Brønsted acid, facilitating the condensation of the ketone with the hydrazine to form the hydrazone without requiring prior free-basing of the HCl salt.

  • Cyclization: Heat the reaction mixture to 90–100 °C for 12 to 16 hours under an inert atmosphere (N₂).

    • Causality: The electron-withdrawing fluorine deactivates the ring. Prolonged heating in a protic environment is mandatory to overcome the activation barrier for the[3,3]-sigmatropic rearrangement .

  • In-Process Control (IPC) & Self-Validation:

    • Physical Validation: Monitor the condenser outlet with damp universal indicator paper. The evolution of ammonia gas (turning the paper blue) physically validates that the cyclization and rearomatization are actively occurring.

    • Analytical Validation: LC-MS must show the complete disappearance of the m/z 207 (M+H) peak (free hydrazine) and the emergence of the indole product mass.

  • Isolation: Cool the mixture to room temperature and dilute with ice-cold water (20 volumes).

    • Causality: The resulting indole-7-carboxylic acid is highly hydrophobic compared to the starting salt and will precipitate heavily upon the addition of the aqueous anti-solvent.

  • Purification: Filter the precipitate, wash sequentially with 6 M aqueous HCl (to purge any trace unreacted hydrazine) and cold water, then dry under vacuum to yield the product as a solid .

Protocol B: Post-Cyclization Selective Amidation

Objective: Couple the synthesized indole-7-carboxylic acid with a primary amine.

Step-by-Step Methodology:

  • Activation: Dissolve the indole-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Self-Validation: The mixture will transition to a characteristic pale yellow color within 5 minutes, visually confirming the formation of the highly reactive HOAt ester.

  • Coupling: Add the desired primary amine (1.1 eq) and stir at room temperature for 2 hours.

    • Causality: Because the hydrazine was consumed in Protocol A to form the indole ring, the carboxylic acid can now be cleanly activated without risk of self-polymerization or hydrazide formation.

References

  • Title: WO2016065226A1 - Indole carboxamides compounds useful as kinase inhibitors.
  • Title: US10023534B2 - Carbazole and tetrahydrocarbazole compounds useful as inhibitors of BTK.

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-Fluoro-2-hydrazino-benzoic acid hydrochloride cyclization

Ticket ID: IND-5F-CYC-OPT Subject: Optimization of Yield and Purity in 5-Fluoro-1,2-dihydro-3H-indazol-3-one Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-5F-CYC-OPT Subject: Optimization of Yield and Purity in 5-Fluoro-1,2-dihydro-3H-indazol-3-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Root Cause Analysis

The Challenge: Researchers frequently encounter low yields (<50%) and purity issues (discoloration) during the intramolecular cyclization of 5-Fluoro-2-hydrazinobenzoic acid hydrochloride to 5-Fluoro-1,2-dihydro-3H-indazol-3-one (also known as 5-Fluoro-3-hydroxy-1H-indazole).[1]

The Chemistry: This reaction is a dehydration condensation.[1][2] The nucleophilic hydrazine moiety attacks the electrophilic carbonyl carbon of the carboxylic acid.[1][2] Because the starting material is a hydrochloride salt, the system is inherently acidic.[1][2]

Core Failure Modes (Root Causes):

  • Incomplete Cyclization (Thermodynamic Trap): The reaction is an equilibrium.[1][2] Failure to remove water or reach sufficient activation energy (reflux) leaves unreacted starting material.[1][2]

  • Oxidative Degradation: Hydrazines are sensitive to oxidation.[1][2][3] The presence of trace metals or atmospheric oxygen can lead to diazonium/azo impurities (often pink or brown) which inhibit crystallization.[1][2]

  • Solubility Losses (The "Mother Liquor" Trap): The 5-fluoro substituent alters the solubility profile compared to the parent indazolone.[1][2] Significant product often remains dissolved in the acidic filtrate if the pH is not optimized during workup.[1][2]

The "Gold Standard" Protocol[1]

This protocol is designed to maximize yield by driving the equilibrium and minimizing oxidative loss.[1][2]

Reagents:

  • 5-Fluoro-2-hydrazinobenzoic acid HCl (1.0 equiv)[1]

  • Hydrochloric Acid (12 M, catalytic booster)[1]

  • Water (Solvent)[1][4]

  • Sodium Metabisulfite (Antioxidant - Critical for purity)[1]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Fluoro-2-hydrazinobenzoic acid HCl (10 g) in Water (100 mL).

    • Scientist's Note: Do not use too much water.[1][2] A concentration of 0.5 M to 1.0 M is ideal to favor precipitation of the product.[1][2]

  • Acidification & Protection: Add conc. HCl (1-2 mL). Add Sodium Metabisulfite (50-100 mg).[1][2]

    • Why? The extra HCl ensures the carboxylic acid is protonated (activated).[1][2] The bisulfite scavenges oxygen, preventing the "pinking" of the product.[1]

  • Reaction (The Drive): Heat the mixture to Reflux (100°C) . Maintain reflux for 3–5 hours .

    • Monitoring: The suspension may clear briefly and then reprecipitate the product.[1][2] Use HPLC or TLC (Eluent: 10% MeOH in DCM) to confirm consumption of starting material.[1][2]

  • Workup (The Capture):

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

    • Crucial Step: If precipitation is light, adjust pH to 4.5–5.5 using 10% NaOH or Sodium Acetate.[1][2] This is the isoelectric region where the zwitterionic product is least soluble.[1][2]

  • Isolation: Filter the solid. Wash with cold water (2x) followed by a small amount of cold isopropanol (to remove organic impurities).[1][2]

  • Drying: Dry under vacuum at 60°C.

Visualization: Process Decision Tree

The following diagram outlines the logic flow for the synthesis and immediate troubleshooting steps.

IndazoleSynthesis Start Start: 5-F-2-Hydrazinobenzoic Acid HCl Dissolve Suspend in Water + cat. HCl Add Na2S2O5 (Antioxidant) Start->Dissolve Reflux Reflux (100°C) for 4 hours Dissolve->Reflux Check Check Completion (HPLC/TLC) Reflux->Check Check->Reflux Incomplete (Add more time) Workup Cool to 4°C Check->Workup Complete Precipitate Heavy Precipitate? Workup->Precipitate Filter Filter & Wash (Cold H2O + IPA) Precipitate->Filter Yes AdjustPH Adjust pH to 4.5 - 5.5 (Sodium Acetate) Precipitate->AdjustPH No/Low Yield Dry Dry Vacuum 60°C Filter->Dry AdjustPH->Filter

Caption: Figure 1.[1] Optimized workflow for the acid-catalyzed cyclization of 5-fluoro-2-hydrazinobenzoic acid, including pH adjustment checkpoints for yield recovery.

Troubleshooting Guide (FAQs)

Q1: The product is colored (Pink/Brown) instead of white/off-white. What happened?

Diagnosis: Oxidation of the hydrazine group.[1][2][3] Fix:

  • Prevention: Ensure the reaction vessel is purged with Nitrogen (

    
    ) before heating. Always add a pinch of Sodium Metabisulfite or Ascorbic Acid to the reaction mixture.[1][2]
    
  • Rescue: Recrystallize the crude product from Ethanol/Water (1:1) with activated charcoal.[1][2] Filter hot to remove the colored impurities.[1][2]

Q2: My reaction is complete by TLC, but I have very low recovery (<30%) after filtration.

Diagnosis: Solubility loss.[1][2] The 5-Fluoro group increases the acidity of the indazolone system, making it slightly more soluble in water than the non-fluorinated analog.[1] Fix:

  • pH Adjustment: Do not filter directly from the highly acidic reaction mixture. Neutralize the filtrate to pH 5 using Sodium Acetate. The product is amphoteric; it dissolves in strong acid (protonated) and strong base (deprotonated).[1][2]

  • Salting Out: Add NaCl to the mother liquor to saturation to force precipitation (Common Ion Effect).[1][2]

Q3: Can I use organic solvents instead of water?

Insight: Yes, but with caveats.

  • Acetic Acid: Excellent solvent.[1][2] Reflux in glacial acetic acid usually drives the reaction to completion faster.[1][2] However, removing acetic acid requires extensive washing.[1][2]

  • Ethanol: Not recommended for the reaction temperature (too low), but excellent for purification.[1][2]

Q4: The starting material (SM) is not dissolving.

Insight: The SM is the Hydrochloride salt.[1][2] It should dissolve in water.[1][2][4][5][6] If it doesn't, ensure you are using at least 10 volumes of water (10 mL per 1 g).[1][2] However, complete dissolution is not required for the reaction to start.[1][2] As the SM cyclizes to the product, the equilibrium shifts, and the solid SM will eventually be consumed.[1]

Comparative Data: Solvent Systems

Solvent SystemTemp (°C)Typical YieldPurity ProfileNotes
Water + HCl 10075-85%HighRecommended. Greenest method.[1] Requires pH control for max yield.[1][2]
Glacial Acetic Acid 11880-90%Med-HighFaster reaction.[1][2] Harder to dry product.[1][2]
Ethanol/Water 7840-60%MediumTemp often too low for full cyclization.[1][2]
DMF/Heat 14060-70%LowThermal degradation risks.[1][2] Difficult workup.

References

  • Organic Chemistry Portal. "Synthesis of Indazolones." Organic Chemistry Portal. Accessed March 2, 2026.[1][2] [Link][1]

  • Zhu, J. S., et al. "o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles."[1][2][6] Journal of Organic Chemistry, 2018, 83, 15493-15498.[1][6] (Cited for mechanistic context of indazolone formation).[1][2][7]

Sources

Optimization

Recrystallization techniques for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Technical Support Center: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride Ticket ID: #REC-5FHBA-001 Subject: Optimization of Recrystallization Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

  • Ticket ID: #REC-5FHBA-001

  • Subject: Optimization of Recrystallization Protocol & Troubleshooting

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

5-Fluoro-2-hydrazino-benzoic acid hydrochloride (an intermediate often used in the synthesis of PARP inhibitors like Olaparib) presents a unique purification challenge. The hydrazine moiety (


) is prone to oxidation, leading to colored diazenyl impurities, while the hydrochloride salt form requires careful pH control to prevent dissociation or "oiling out."

This guide outlines the Gold Standard Aqueous-Acidic Recrystallization Protocol , designed to maximize purity (>98%) while stabilizing the hydrazine group against oxidative degradation.

Part 1: The Gold Standard Protocol

Objective: Purify crude 5-Fluoro-2-hydrazino-benzoic acid hydrochloride to remove unreacted 5-fluoroanthranilic acid, inorganic salts, and oxidation byproducts.

Solvent System: Water / Concentrated HCl (approx. 10:1 v/v ratio). Rationale: The hydrochloride salt is highly soluble in hot water but significantly less soluble in cold dilute acid. The excess HCl suppresses the solubility of the salt via the Common Ion Effect and prevents the dissociation of the hydrazine-HCl salt into the unstable free base.

Step-by-Step Methodology
  • Dissolution (The "Hot" Phase):

    • Charge the crude solid (e.g., 10 g) into a round-bottom flask.

    • Add distilled water (approx. 5-8 volumes, e.g., 50-80 mL).

    • Add Concentrated HCl (37%) (0.5 - 1.0 volumes, e.g., 5-10 mL). Note: The solution must remain acidic (pH < 1).

    • Heat the mixture to 85-90°C with stirring. Do not boil vigorously to avoid decarboxylation.

    • Checkpoint: If the solid does not dissolve completely, add hot water in small increments (1 mL) until a clear solution is obtained.

  • Decolorization (Critical for Hydrazines):

    • Once dissolved, add Activated Carbon (5-10 wt% relative to crude mass).

    • Stir at 85°C for 15–20 minutes.

    • Technical Insight: This removes the pink/brown oxidation byproducts (azo/azoxy species) that are common with hydrazines.

  • Hot Filtration:

    • Filter the hot solution through a pre-heated Büchner funnel (or Celite pad) to remove the carbon.

    • Tip: Pre-heat the receiving flask to prevent premature crystallization in the stem.

  • Crystallization (The "Cold" Phase):

    • Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 1-2 hours. Do not crash cool.

    • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 2 hours.

    • Optional: If yield is low, add an additional 1-2 mL of Conc. HCl dropwise to the cold solution to force precipitation.

  • Isolation:

    • Filter the white to off-white needles/crystals.

    • Wash: Wash with cold 1N HCl (2 x 5 mL) followed by a small amount of cold isopropanol or ether to remove water.

    • Drying: Dry under vacuum at 40-45°C. Avoid high heat (>60°C) to prevent hydrazine decomposition.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, I’m getting a sticky yellow oil at the bottom of the flask as it cools. What went wrong?"

Scientist Answer: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize. This is common with hydrazine salts in the presence of impurities.

  • Cause 1: Insufficient Acid. If the pH is not low enough, the salt may partially dissociate to the free base, which has a lower melting point and different solubility.

    • Fix: Re-heat the mixture and add more Conc. HCl (approx. 5-10% of the solvent volume). The extra protons stabilize the ionic lattice.

  • Cause 2: Cooling too fast. Crash cooling traps impurities that lower the melting point.

    • Fix: Re-heat to dissolve the oil. Turn off the heat source and let the flask cool in the oil bath (slow ramp down). Seed the solution with a pure crystal at ~40°C.

Issue 2: Persistent Discoloration

User Question: "My crystals are pinkish-brown even after recrystallization. Is this acceptable?"

Scientist Answer: No. The pink color indicates oxidation products (likely azo-derivatives).

  • The Fix: You likely skipped or under-dosed the activated carbon step.

    • Repeat the recrystallization.

    • Ensure you use fresh activated carbon .

    • Add a pinch of Sodium Metabisulfite (Na2S2O5) or Sodium Dithionite to the hot aqueous solution before adding carbon. This acts as a scavenger for oxidative species.

Issue 3: Low Yield

User Question: "I started with 10g and only got 3g back. Where did it go?"

Scientist Answer: The compound is likely too soluble in the mother liquor.

  • The Fix: You need to leverage the Common Ion Effect .

    • Cool the mother liquor to 0°C.

    • Slowly add concentrated HCl. The abundance of Chloride ions (

      
      ) shifts the equilibrium toward the solid precipitate:
      
      
      
      
    • Do not wash the final crystals with pure water; it will redissolve them. Use cold dilute HCl or cold Ether.

Part 3: Visual Workflows

Figure 1: Recrystallization Workflow

Recrystallization_Workflow Start Crude 5-Fluoro-2-hydrazino- benzoic acid HCl Dissolve Dissolve in Hot Water (85°C) + Conc. HCl (10:1 ratio) Start->Dissolve Carbon Add Activated Carbon (Stir 15 mins) Dissolve->Carbon Filter Hot Filtration (Remove Carbon) Carbon->Filter Cool Slow Cool to RT then 0-5°C Filter->Cool Check Crystals Formed? Cool->Check Isolate Filter & Wash (Cold 1N HCl) Check->Isolate Yes Troubleshoot See Troubleshooting: Add HCl / Re-heat Check->Troubleshoot No (Oil/Clear) Dry Vacuum Dry (<45°C) Isolate->Dry Troubleshoot->Dissolve Retry

Caption: Step-by-step workflow for the purification of 5-Fluoro-2-hydrazino-benzoic acid HCl, emphasizing the critical acid addition and carbon treatment steps.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Problem Color Pink/Brown Color Problem->Color Oil Oiling Out Problem->Oil Yield Low Yield Problem->Yield Sol_Color Oxidation detected. Action: Recrystallize with Activated Carbon + Na2S2O5 Color->Sol_Color Sol_Oil Impurity/pH issue. Action: Add Conc. HCl, Slow Cool, Seed Oil->Sol_Oil Sol_Yield High Solubility. Action: Add excess Conc. HCl to cold mother liquor Yield->Sol_Yield

Caption: Decision matrix for diagnosing common purification failures: oxidation (color), phase separation (oiling), and solubility losses (yield).

Part 4: References

  • Preparation of 2-hydrazinobenzoic acid hydrochloride . Google Patents.[1] Patent CN101337909A. Accessed March 2, 2026. Link

  • Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride . Thermo Fisher Scientific.[2] Accessed March 2, 2026. Link

  • Recrystallization of Benzoic Acid Derivatives . Ohaus Corporation / Lab Guides. Accessed March 2, 2026. Link

  • 4-Bromo-5-fluoro-2-hydrazinobenzoic acid hydrochloride . Apollo Scientific. Accessed March 2, 2026. Link

Sources

Troubleshooting

Identifying impurities in 5-Fluoro-2-hydrazino-benzoic acid hydrochloride synthesis

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. Its purpose is to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. Its purpose is to provide in-depth troubleshooting assistance and address frequently encountered challenges, with a focus on the identification and mitigation of process-related impurities. The content is structured to reflect the logical workflow of synthesis and analysis, moving from common problems to detailed analytical protocols.

Overview of Synthetic Pathway and Impurity Hotspots

The synthesis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride is typically achieved via a two-step process starting from 5-Fluoro-2-aminobenzoic acid.[1][2] Understanding this pathway is critical to anticipating potential impurities, as each step presents unique challenges and side reactions.

The general synthesis involves:

  • Diazotization: The primary aromatic amine of 5-Fluoro-2-aminobenzoic acid is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[2][3]

  • Reduction: The resulting diazonium salt is reduced to the corresponding hydrazine. Common reducing agents include stannous chloride or sodium sulfite.[4] The final product is then isolated as the hydrochloride salt.

The following diagram illustrates the core transformation and the critical junctures where impurities are most likely to form.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction A 5-Fluoro-2-aminobenzoic acid B 5-Fluoro-2-carboxybenzenediazonium chloride (Unstable Intermediate) A->B NaNO₂, HCl 0-5 °C I1 Impurity A: Unreacted Starting Material A->I1 Incomplete Diazotization C 5-Fluoro-2-hydrazino-benzoic acid HCl (Final Product) B->C Reduction (e.g., SnCl₂) I2 Impurity B: 5-Fluoro-2-hydroxybenzoic acid (Hydrolysis Product) B->I2 Temperature > 5 °C Excess H₂O I3 Impurity C: Azo-Dimer (Self-Coupling Product) B->I3 Incorrect pH Localized High Conc. I4 Impurity D: 5-Fluorobenzoic acid (Deamination Product) B->I4 Reductive Workup Side Rxn

Caption: Key Impurity Formation Pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and analysis, presented in a question-and-answer format.

Q1: My final product has a distinct pink, orange, or reddish discoloration, even after purification. What is the likely cause?

A: This is a classic sign of trace amounts of azo compounds. The most probable culprit is an azo-dimer (Impurity C), formed when the diazonium salt intermediate couples with an unreacted molecule of 5-Fluoro-2-aminobenzoic acid or another electron-rich species.[4][5]

  • Causality: Diazonium salts are weak electrophiles and will react with activated aromatic systems.[4] This "self-coupling" is favored if the pH is not sufficiently acidic or if the sodium nitrite solution is added too quickly, creating localized areas of high diazonium concentration.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization and addition steps. The instability of the diazonium salt increases significantly at higher temperatures.[3][6][7]

    • Slow, Sub-surface Addition: Add the cold sodium nitrite solution slowly and beneath the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and prevents localized concentration spikes.[6]

    • Sufficient Acid: Ensure at least 2.5-3 equivalents of HCl are used. One equivalent protonates the starting amine, one reacts with sodium nitrite to generate nitrous acid in situ, and the excess maintains a low pH to suppress coupling side reactions.[3][8]

Q2: My HPLC analysis shows a significant peak eluting near the main product. LC-MS analysis suggests it has a molecular weight of 156 g/mol . What is this impurity?

A: This impurity is almost certainly 5-Fluoro-2-hydroxybenzoic acid (Impurity B). The molecular weight of this compound matches the observed mass, and its formation is a well-known side reaction in diazotization chemistry.

  • Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and the carbocation it leaves on the aromatic ring is susceptible to nucleophilic attack by water.[5][9] This hydrolysis reaction is highly temperature-dependent.

  • Confirmation:

    • Co-injection: If a reference standard of 5-Fluoro-2-hydroxybenzoic acid is available, co-inject it with your sample. The peak should show a symmetrical increase in area.

    • Forced Degradation: Deliberately warming a small sample of the diazonium salt solution (prior to reduction) to room temperature for a short period should dramatically increase the concentration of this impurity, confirming its identity.

  • Mitigation: The primary solution is rigorous temperature control (0-5 °C).[6] Using freshly prepared, cold solutions is paramount.

Q3: The yield of my reaction is consistently low, and I observe several small, unidentified peaks in my chromatogram. Where should I start my investigation?

A: Low yield with multiple byproducts points to either incomplete reaction at one of the stages or significant degradation of the diazonium intermediate.

  • Step 1: Verify Diazotization Completion: Before proceeding to the reduction step, you can test for the presence of unreacted primary amine using a starch-iodide paper test for excess nitrous acid. A persistent blue-black color indicates that enough sodium nitrite has been added to consume all the starting amine. Incomplete diazotization will carry 5-Fluoro-2-aminobenzoic acid (Impurity A) through the process.

  • Step 2: Assess Reduction Conditions: The reduction of the diazonium salt can also be a source of impurities.

    • Incomplete Reduction: Insufficient reducing agent will leave unreacted diazonium salt, which will then degrade to the aforementioned hydroxy impurity (Impurity B) and others during workup.

    • Deamination: Some reducing agents, particularly under certain pH conditions, can cause reductive replacement of the diazonium group with a hydrogen atom, leading to 5-Fluorobenzoic acid (Impurity D, MW 140 g/mol ).[7][9] This is more common with reagents like hypophosphorous acid but can occur as a minor side reaction with others.

  • Troubleshooting Workflow:

    • Confirm the quality and stoichiometry of your starting materials and reagents.

    • Implement the starch-iodide test to ensure complete diazotization.

    • Ensure the reducing agent is added to the cold diazonium salt solution, not the other way around, to maintain low temperatures.

    • Analyze crude reaction mixtures by HPLC at each stage to pinpoint where the yield loss is occurring.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control in this synthesis? Temperature is the single most critical parameter. The diazonium salt intermediate is thermally labile. All operations involving this intermediate must be kept at 0-5 °C to minimize decomposition into phenols and the formation of azo impurities.[3][6]

Which analytical techniques are essential for impurity profiling in this synthesis? A multi-technique approach is required by regulatory agencies and for robust scientific investigation.[10][11][12][13]

  • HPLC-UV: The workhorse technique for routine purity checks, quantification, and method validation.[11][12][14] It is excellent for separating the final product from most process-related impurities.

  • LC-MS: Indispensable for the initial identification of unknown impurities by providing accurate molecular weight data.[10][11][13]

  • NMR Spectroscopy: The gold standard for unambiguous structure elucidation of isolated, unknown impurities.[15][16][17] It provides detailed information about the connectivity of atoms in a molecule.[17]

How can I identify residual solvents? Residual solvents are a class of impurities originating from the manufacturing process.[11] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal technique for identifying and quantifying volatile organic impurities like residual solvents.[10][11] ¹H NMR can also be used, as common solvents have characteristic chemical shifts.[18][19]

My final product appears stable, but its purity drops over time in storage. Why? Hydrazine compounds can be susceptible to oxidative degradation.[20][21] Exposure to air (oxygen) and light can lead to the formation of various degradation products. The product should be stored in well-sealed containers, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). Forced degradation studies are essential to understand these pathways.[20]

Data & Protocols

Table 1: Common Impurities and Characteristics
Impurity IDStructure NameCommon OriginMolecular Weight ( g/mol )Analytical Notes
A 5-Fluoro-2-aminobenzoic acidUnreacted Starting Material155.12Elutes earlier than the product on reversed-phase HPLC.
B 5-Fluoro-2-hydroxybenzoic acidHydrolysis of Diazonium Salt156.11Often a major byproduct if temperature control fails.
C Azo-Dimer ImpuritySelf-Coupling of Diazonium Salt292.23Highly colored (pink/orange). Strongly absorbs in the visible range.
D 5-Fluorobenzoic acidDeamination (Reduction Side Rxn)140.11Can be confirmed by GC-MS or by comparing with a standard.
Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for a stability-indicating reversed-phase HPLC method. Method validation according to ICH guidelines is required for use in a regulated environment.[14]

  • Instrumentation & Conditions:

    • HPLC System: Standard system with UV or DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid).[22][23]

    • Gradient: 10% to 90% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[14]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Preparation: Accurately weigh and dissolve the 5-Fluoro-2-hydrazino-benzoic acid HCl sample in the mobile phase (at initial conditions) or a suitable diluent (e.g., water:acetonitrile 50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[22]

    • Standard Preparation: Prepare a standard solution of a reference material in the same manner.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) followed by the standard and sample solutions.

    • Identify peaks by comparing retention times. Calculate the percentage purity using the area percent method.

Workflow: Investigation of an Unknown Impurity

The following workflow outlines a systematic approach to identifying and characterizing a novel impurity detected during synthesis.

G A 1. Detection Observe unexpected peak in HPLC-UV B 2. Initial Characterization Run LC-MS Analysis A->B C Obtain Molecular Weight & Fragmentation Data B->C D 3. Hypothesis Generation Propose potential structures based on MW and known side reactions C->D E 4. Confirmation Isolate impurity via preparative HPLC or column chromatography D->E F 5. Structure Elucidation Perform NMR (¹H, ¹³C, 2D) & High-Resolution MS E->F G 6. Validation Synthesize proposed structure and confirm by co-injection F->G H Structure Confirmed G->H

Caption: Systematic Workflow for Impurity Identification.

References

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 29, 2024, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Veeprho. Retrieved February 29, 2024, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain. Retrieved February 29, 2024, from [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. (2025, July 29). Research and Reviews. Retrieved February 29, 2024, from [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved February 29, 2024, from [Link]

  • Nuclear magnetic resonance spectroscopy (NMR) - RSSL. (n.d.). RSSL. Retrieved February 29, 2024, from [Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). ResolveMass Laboratories Inc. Retrieved February 29, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 29, 2024, from [Link]

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents. (n.d.). Google Patents.
  • Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺) - OrgoSolver. (n.d.). OrgoSolver. Retrieved February 29, 2024, from [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study | ACS Omega. (2021, November 17). ACS Publications. Retrieved February 29, 2024, from [Link]

  • (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - ResearchGate. (2021, November 8). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). Institute for Color Science and Technology. Retrieved February 29, 2024, from [Link]

  • Separation of Benzoic acid, 2-hydrazino-5-sulfo- on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved February 29, 2024, from [Link]

  • DIAZONIUM SALTS. (2020, March 29). Retrieved February 29, 2024, from [Link]

  • 9.9 Chemical Reactions of Diazonium Salts | NCERT 12 Chemistry. (n.d.). NCERT. Retrieved February 29, 2024, from [Link]

  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Online Chemistry notes. Retrieved February 29, 2024, from [Link]

  • The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 29, 2024, from [Link]

  • CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents. (n.d.). Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC. (n.d.). National Institutes of Health. Retrieved February 29, 2024, from [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). Retrieved February 29, 2024, from [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. (n.d.). NPTEL. Retrieved February 29, 2024, from [Link]

  • Diazonium Salts | CK-12 Foundation. (2026, January 14). CK-12 Foundation. Retrieved February 29, 2024, from [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group. (2023, January 24). Austin Publishing Group. Retrieved February 29, 2024, from [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. (n.d.). Retrieved February 29, 2024, from [Link]

  • Synthesis of 1. 2-Hydrazinobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 29, 2024, from [Link]

Sources

Optimization

Stability of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride in solution over time

Welcome to the Technical Support Center for 5-Fluoro-2-hydrazinobenzoic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to address the critical stability parameters of this specific ary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-2-hydrazinobenzoic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to address the critical stability parameters of this specific aryl hydrazine derivative.

Hydrazine compounds are notoriously susceptible to oxidative degradation. Understanding the thermodynamic and kinetic drivers of this instability—specifically the interplay between pH, dissolved oxygen, and solvent choice—is paramount for reproducible assay development. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure the integrity of your experimental data.

Part 1: Quantitative Stability Matrix

To establish a baseline for your experimental design, the following table summarizes the quantitative stability data for 5-Fluoro-2-hydrazinobenzoic acid hydrochloride across various states and solvent systems.

State / Solvent SystemStorage TemperatureAtmosphereExpected Stability / Shelf Life
Solid Powder (HCl salt) -20°CInert (N₂ / Argon)> 2 years
DMSO Stock Solution -80°CInert (N₂ / Argon)Up to 6 months[1]
DMSO Stock Solution -20°CInert (N₂ / Argon)Up to 1 month[1]
Aqueous Solution (pH < 4) 4°CAmbient~24 to 48 hours[2]
Aqueous Solution (pH > 7) Room TemperatureAmbient< 2 hours (Rapid degradation)[3]

Part 2: Mechanistic FAQs & Troubleshooting

Q: Why does my working solution turn yellow or dark brown over time? A: This discoloration is a direct visual indicator of auto-oxidation. The causality lies in the exposure of the free hydrazine moiety. When the hydrochloride salt is neutralized in solution, the free hydrazine (-NHNH₂) is liberated. Hydrazines are potent reducing agents; the lone pairs on the nitrogen atoms readily donate electrons to dissolved molecular oxygen. This forms highly reactive hydrazyl radicals and diazonium intermediates, which subsequently polymerize into complex, dark-colored azo-dimers. Trace transition metals (such as Cu²⁺ or Fe³⁺) in your buffers act as single-electron transfer catalysts, drastically lowering the activation energy for this oxidation and accelerating the browning effect[4].

Q: How does pH dictate the degradation kinetics of this compound? A: The stability of 5-Fluoro-2-hydrazinobenzoic acid is fundamentally pH-dependent. The compound is supplied as a hydrochloride salt, which protonates the terminal nitrogen to form a hydrazinium cation (-NHNH₃⁺). This positive charge significantly reduces the electron density on the adjacent nitrogen, sterically and electronically hindering oxidative degradation. In strongly acidic solutions (pH < 4), the protonated state dominates, maximizing stability[3]. Conversely, in physiological buffers (pH 7.4), the free base predominates, drastically reducing the half-life of the compound.

Q: Is DMSO the optimal solvent for long-term stock solutions? A: DMSO is highly effective for initial dissolution due to the compound's polarity, but it must be handled with strict parameters. DMSO is hygroscopic and can absorb atmospheric moisture and oxygen, introducing trace oxidants. While stock solutions in DMSO are stable for up to 6 months at -80°C, they degrade rapidly if stored at higher temperatures or subjected to repeated freeze-thaw cycles[1].

Part 3: Diagnostic Troubleshooting Workflow

If you observe unexpected variability in your assays or visual degradation of your solutions, follow this logical diagnostic pathway to isolate the root cause.

G Start Observation: Solution Discoloration CheckPH Diagnostic Step: Measure Solution pH Start->CheckPH PHBasic pH > 6 (Free Base) CheckPH->PHBasic Neutral/Alkaline PHAcidic pH < 4 (Protonated) CheckPH->PHAcidic Acidic Oxidation Mechanism: Rapid Auto-Oxidation PHBasic->Oxidation Stable Mechanism: Stable Hydrazinium PHAcidic->Stable Action1 Resolution: Remake in Acidic Buffer Degas with N2 Oxidation->Action1 Action2 Resolution: Check Light/Temp Exposure Store at -80°C Stable->Action2

Diagnostic workflow for troubleshooting 5-Fluoro-2-hydrazinobenzoic acid degradation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate intrinsic quality control steps that prevent degraded materials from propagating artifacts into your downstream assays.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes an immediate T=0 baseline check to validate the integrity of the prepared batch.

  • Solvent Degassing: Sparge high-purity, anhydrous DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved molecular oxygen.

  • Inert Weighing: Weigh the 5-Fluoro-2-hydrazinobenzoic acid hydrochloride powder under an inert atmosphere (e.g., in a glove box) to prevent ambient moisture absorption.

  • Dissolution: Dissolve the powder in the degassed DMSO to achieve your target concentration (e.g., 10 mM to 100 mM). Vortex gently until fully dissolved.

  • Validation (The Self-Validating Step): Immediately extract a 5 µL aliquot and run a rapid HPLC-UV baseline scan (T=0). This establishes the definitive purity profile and parent peak area. If Total Related Substances (TRS) exceed 2%, discard the batch.

  • Aliquoting & Storage: Dispense the validated solution into single-use amber microcentrifuge tubes (to prevent photolytic degradation). Snap-freeze the tubes in liquid nitrogen and transfer immediately to -80°C storage[1].

Protocol 2: Forced Degradation & Stability-Indicating Assay

Before utilizing this compound in complex biological assays, you must understand its specific degradation profile in your unique buffer system. This protocol adapts ICH guidelines for aryl hydrazines[2].

  • Acid/Base Hydrolysis: Prepare two 1 mg/mL solutions of the compound. To the first, add 0.1 M HCl. To the second, add 0.1 M NaOH. Incubate both at 60°C for 24 hours.

  • Oxidative Stress: Prepare a 1 mg/mL solution in a neutral buffer and add 3% H₂O₂. Incubate at room temperature for 4 hours.

  • Photolytic Stress: Expose a 1 mg/mL aqueous solution to UV light (integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Validation (The Self-Validating Step): Neutralize all samples and analyze via HPLC alongside a freshly prepared, unstressed control sample kept in the dark at 4°C. The assay is only validated if the control sample shows >98% parent peak retention, proving that any degradation observed in the stressed samples is strictly causal to the applied stressor, not baseline instability.

Part 5: References

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Welcome to the technical support guide for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but som...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging reagent. My goal is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding that will enable you to solve problems logically and efficiently. The inherent electronic properties of this molecule, specifically the electron-withdrawing nature of the fluorine substituent, can significantly influence its reactivity. This guide will address the common issues encountered and provide field-proven solutions.

Section 1: Foundational Knowledge - Understanding the Reagent

Before troubleshooting, it's critical to understand the inherent chemical properties of your starting material. The issues of low reactivity often stem from a misunderstanding of the molecule's stability, solubility, and electronic nature.

FAQ 1: What are the key physicochemical properties and storage conditions for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride?

Understanding the stability and handling requirements of this reagent is the first step in ensuring reproducible results. Like many hydrazine salts, it is sensitive to its environment.

Answer: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride is typically a solid powder.[1] Based on data from structurally similar hydrazinobenzoic acid hydrochlorides, proper handling and storage are crucial for maintaining its integrity.

PropertyRecommendation / ObservationRationale & Causality
Appearance Typically a light cream or white to beige crystalline powder.[1][2]Significant discoloration (e.g., turning dark brown or black) may indicate oxidation or degradation, which will severely impact reactivity.
Stability The compound is hygroscopic and may be air-sensitive.[3][4] It is generally stable under recommended storage conditions.[1][5]Moisture can lead to hydrolysis and clumping, while oxygen can oxidize the hydrazine moiety. Both processes reduce the amount of active reagent available for your reaction.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]This minimizes exposure to atmospheric moisture and oxygen, preserving the reagent's purity and reactivity over time.
Incompatibilities Avoid strong oxidizing agents.[1][4][6]The hydrazine group is a reducing agent and can react violently or be decomposed by strong oxidizers, leading to hazardous conditions and loss of material.
FAQ 2: How does the fluorine substituent electronically impact the reactivity of the hydrazine and carboxylic acid groups?

Answer: This is the central issue underlying most reactivity problems. The fluorine atom is a strongly electron-withdrawing group, which exerts a significant negative inductive effect (-I) on the entire aromatic ring.[7] This has two major consequences:

  • Reduced Nucleophilicity of the Hydrazine: The electron density on the aromatic ring is pulled towards the fluorine atom. This effect is relayed to the ortho-position, making the hydrazine nitrogen atoms less electron-rich and therefore less nucleophilic compared to a non-fluorinated analogue. This directly slows down reactions where the hydrazine acts as a nucleophile, such as the initial formation of a hydrazone.[7]

  • Increased Acidity of the Carboxylic Acid: The electron-withdrawing effect also stabilizes the carboxylate anion that forms upon deprotonation. This makes the carboxylic acid proton more acidic (a lower pKa) compared to benzoic acid. While this can be advantageous for certain reactions, it's a key property to be aware of.

Section 2: The Troubleshooting Workflow

When an experiment yields poor results, a systematic approach is more effective than random changes. The following workflow diagram outlines a logical sequence for diagnosing issues with reactions involving 5-Fluoro-2-hydrazino-benzoic acid hydrochloride.

TroubleshootingWorkflow start Low or No Product Formation reagent_quality Reagent Quality & Purity Is the starting material pure? Has it been stored correctly? Is the reaction partner pure? start->reagent_quality Start Here reaction_setup Reaction Setup & Stoichiometry Is the stoichiometry correct? Was the hydrochloride salt neutralized? Are solvents anhydrous? reagent_quality->reaction_setup If Reagents OK reaction_conditions Reaction Conditions Is the catalyst appropriate/active? Is the temperature high enough? Is the pH optimal? reaction_setup->reaction_conditions If Setup OK analysis Analysis & Workup Are you observing side products? Is the product unstable to purification? reaction_conditions->analysis If Conditions OK solution Problem Solved analysis->solution If Optimized

Caption: A systematic workflow for troubleshooting low reactivity.

Section 3: Deep Dive - Common Scenarios & Solutions

This section addresses specific, common experimental challenges in a question-and-answer format.

Scenario 1: The Fischer Indole Synthesis

This is one of the most common applications for this class of compounds. The electronic effects of the fluorine atom are particularly pronounced in this multi-step reaction.[7][8]

Answer: Low yields in this reaction are common due to the electronically-deficient nature of the starting hydrazine.[7] The key rate-limiting step, the[3][3]-sigmatropic rearrangement, is often energetically demanding.[7][9]

Here are the primary factors to investigate:

  • Insufficient Thermal Energy: The electron-withdrawing fluorine atom can destabilize the transition state of the sigmatropic rearrangement, increasing the activation energy. The reaction may simply require more aggressive heating than a non-fluorinated analogue.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[8][9] A weak acid may not be sufficient to promote the necessary tautomerization and rearrangement steps. Conversely, an excessively strong acid at high temperatures can lead to degradation and side reactions.

  • Failure to Form the Hydrazone: The initial step, hydrazone formation, can be slow due to the reduced nucleophilicity of the hydrazine. This equilibrium reaction is also pH-sensitive. You must first neutralize the hydrochloride salt to generate the free hydrazine base needed for the reaction to proceed.

  • Purity of Starting Materials: As with any multi-step synthesis, impurities in either the hydrazine or the carbonyl partner can inhibit the reaction or lead to unwanted side products.[8]

Answer: Yes, for reactions requiring the nucleophilic hydrazine (like hydrazone formation), you must generate the free base. The hydrochloride salt is stable for storage, but the protonated hydrazine (-NHNH3+) is not nucleophilic.

You have two main strategies:

  • Pre-Neutralization: Before adding the carbonyl component, dissolve the hydrochloride salt in a suitable solvent and add one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA). This is a clean method but requires an extra step.

  • In-situ Neutralization: In some cases, particularly if the reaction solvent or subsequent reagents have basic properties, neutralization can occur in the reaction flask. However, for troubleshooting, explicitly neutralizing the salt is recommended to eliminate this as a variable.

Answer: There is no single "best" system, and empirical optimization is often required.[8] However, for electron-deficient hydrazines, more forcing conditions are generally necessary.

Catalyst TypeExamplesConsiderations
Brønsted Acids Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (pTSA)[9]PPA is often effective as it serves as both a catalyst and a solvent/dehydrating agent. H₂SO₄ is strong but can cause charring at high temperatures.
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃)[9][10]ZnCl₂ is a classic and effective catalyst. These are good choices in aprotic solvents like toluene or xylene, often at reflux temperatures.

Solvent Choice: High-boiling point solvents such as toluene, xylene, or acetic acid are common, as they allow for the higher temperatures often needed to drive the reaction to completion.

Scenario 2: Hydrazone-based Bioconjugation and Linker Chemistry

Here, the goal is to form a hydrazone bond with an aldehyde or ketone on another molecule (e.g., a protein or a drug payload), often for applications like pH-sensitive drug release.[11]

Answer: This is a classic pH-dependent reaction. The formation of a hydrazone bond requires a delicate pH balance.

  • The Problem: At low pH (<4), the hydrazine is fully protonated and non-nucleophilic. At high pH (>7), the aldehyde/ketone partner may be unstable, and competing reactions (like hydrolysis of the biomolecule) can occur.

  • The Solution: The optimal pH for hydrazone formation is typically between 4.5 and 5.5.[11] In this window, there is a sufficient concentration of the nucleophilic free hydrazine, and the reaction is catalyzed by mild acid. You must use a suitable buffer (e.g., acetate buffer) to maintain this pH throughout the reaction. The reduced nucleophilicity from the fluorine atom means that maintaining this optimal pH is even more critical for success.

Section 4: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: Purity Assessment by HPLC

This protocol is adapted from general methods for analyzing fluorobenzoic acids and can be used to check the purity of your starting material.[12]

  • System: HPLC with a UV detector and a C18 analytical column.

  • Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (HPLC grade).

  • Detection: 254 nm.

  • Gradient: Start at 95% A / 5% B. Ramp linearly to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.

  • Sample Prep: Prepare a ~1 mg/mL solution of your compound in a 50:50 mixture of Mobile Phase A:B.

  • Analysis: Inject the sample. The presence of multiple peaks indicates impurities.

Protocol 2: General Procedure for Fischer Indole Synthesis

This procedure uses more forcing conditions suitable for an electron-deficient hydrazine.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (1.0 eq) in anhydrous toluene.

  • Neutralization: Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to form the free hydrazine base.

  • Hydrazone Formation: Add the ketone or aldehyde partner (1.0-1.2 eq) to the suspension.

  • Cyclization: Add the acid catalyst (e.g., p-Toluenesulfonic acid, 0.2 eq OR Zinc Chloride, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction by TLC or LC-MS. Due to the reduced reactivity, this may require several hours or even overnight.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, then saturated sodium bicarbonate solution to remove the acid catalyst and unreacted benzoic acid. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

FischerIndole cluster_steps Fischer Indole Mechanism Hydrazine Phenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + H⁺, -H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Often Rate-Limiting) Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole Aromatic Indole Aminal->Indole + H⁺, -NH₃

Sources

Optimization

Technical Guide: Removal of Unreacted 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Executive Summary & Chemical Context[1][2][3] The Challenge: You are attempting to remove unreacted 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (hereafter 5-F-2-HBA·HCl ) from a reaction mixture. This compound is amp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

The Challenge: You are attempting to remove unreacted 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (hereafter 5-F-2-HBA·HCl ) from a reaction mixture. This compound is amphoteric, highly polar, and possesses a "sticky" solubility profile that often leads to co-elution with products on silica gel.

The Critical Risk: Hydrazine derivatives are structural alerts for genotoxicity (Class 2/3 under ICH M7 guidelines). Standard purification (recrystallization) is often insufficient to reach the required ppm levels (TTC ~1.5 µ g/day for chronic dosing).

The Solution Architecture: This guide utilizes the Amphoteric Solubility Switch mechanism. Because 5-F-2-HBA contains both a basic hydrazine motif and an acidic carboxyl motif, we can manipulate pH to force it into the aqueous phase, regardless of your product's nature.

Chemical Behavior & Solubility Logic

To remove the impurity, you must understand its three ionization states.

pH StateChemical FormDominant SpeciesSolubility Profile
Acidic (pH < 2) CationicR-COOH / R-NH-NH3+Water Soluble (High)
Neutral (pH ~3-5) ZwitterionicR-COO- / R-NH-NH3+Poor Solubility (Precipitates/Oils)
Basic (pH > 8) AnionicR-COO- / R-NH-NH2Water Soluble (High)

Key Insight: The "Danger Zone" is pH 3–5. At this isoelectric point, the impurity is least soluble in water and may trail into organic solvents or precipitate as a gum that contaminates your solid product.

Visualization: The Solubility Switch

solubility_switch cluster_0 pH < 2 (Acidic) cluster_1 pH ~ 4 (Isoelectric) cluster_2 pH > 8 (Basic) NodeA Cationic Form (Water Soluble) NodeB Zwitterion (Organic Soluble / Ppt) NodeA->NodeB Add Base NodeB->NodeA Add Acid NodeC Anionic Form (Water Soluble) NodeB->NodeC Add Base NodeC->NodeB Add Acid

Caption: Manipulation of pH alters the ionization state of 5-F-2-HBA, dictating its partition coefficient between aqueous and organic phases.

Protocol A: The "Double-Swing" Extraction (Primary Method)

Applicability: Use this if your product is a neutral organic molecule (e.g., an Indazole, Amide, or Heterocycle) that is soluble in DCM or Ethyl Acetate.

The Logic: We will wash the organic phase with acid (to protonate the hydrazine) AND base (to deprotonate the carboxylic acid). This "Double-Swing" ensures removal regardless of which functional group is dominating the solubility.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Ether if possible; 5-F-2-HBA·HCl can sometimes form gummy suspensions in ether.

  • Acid Wash (Targeting Hydrazine):

    • Wash the organic layer 2x with 0.5 M HCl .

    • Mechanism:[1][2] Converts residual hydrazine to the hydrochloride salt (R-NH3+), forcing it into the water.

  • Base Wash (Targeting Carboxylic Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[1][2] Converts the benzoic acid moiety to the carboxylate salt (R-COO- Na+), forcing it into the water.

    • Caution: CO₂ evolution will occur. Vent separatory funnel frequently.

  • Brine & Dry:

    • Wash 1x with Brine to break emulsions.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting Table:

Issue Cause Fix
Emulsion forms Zwitterion acting as surfactant Add a small amount of MeOH to the organic layer or filter through Celite.
Product is Acidic Product reacts with NaHCO₃ SKIP Step 3. Rely solely on the Acid Wash and subsequent chromatography.

| Product is Basic | Product salts out in HCl | SKIP Step 2. Rely solely on the Base Wash. |

Protocol B: Chemoselective Scavenging (High Purity)

Applicability: Use when extraction reduces the impurity to <5% but trace levels (ppm) remain, or if your product is sensitive to aqueous workup.

The Logic: Hydrazines are potent nucleophiles. We use a polymer-supported aldehyde resin. The hydrazine attacks the resin, forming a covalent hydrazone bond, effectively "bolting" the impurity to the plastic bead, which is then filtered off.

Recommended Reagent: PS-Benzaldehyde or PS-Isocyanate (Resin-bound).

Workflow:

  • Solvent: Dissolve crude product in DCM, THF, or DMF.

  • Loading: Add 2–3 equivalents (relative to the estimated impurity) of PS-Benzaldehyde resin .

  • Incubation: Agitate (do not stir with magnetic bar, it crushes beads) for 4–12 hours at room temperature.

    • Catalysis: Adding 1% Acetic Acid accelerates hydrazone formation.

  • Filtration: Filter through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains your product; the impurity remains trapped on the resin.

Visualization: Scavenging Logic

scavenging_workflow Step1 Crude Mixture (Product + Hydrazine Impurity) Step2 Add PS-Benzaldehyde Resin (+ cat. AcOH) Step1->Step2 Step3 Chemical Reaction (Hydrazine attacks Aldehyde) Step2->Step3 Step4 Filtration Step3->Step4 ResultA Solid Phase: Resin-Hydrazone Complex (DISCARD) Step4->ResultA Retentate ResultB Liquid Phase: Purified Product Step4->ResultB Filtrate

Caption: Covalent capture of hydrazine impurities using aldehyde-functionalized polymer resins.

Protocol C: Chromatographic Purification

If extraction and scavenging fail, chromatography is the final barrier.

The Problem: On standard Silica Gel, 5-F-2-HBA streaks badly because the acidic silanols interact with the basic hydrazine, and the acidic carboxyl interacts with the silica surface.

The Fix: You must "deactivate" the silica or use Reverse Phase.

Option 1: Normal Phase (Silica) Modification

  • Mobile Phase: DCM / Methanol (95:5).

  • Modifier: Add 1% Acetic Acid OR 0.5% Triethylamine to the mobile phase.

    • Why: This saturates the active sites on the silica, allowing the impurity to elute as a tight band (or stay at the baseline) rather than streaking.

Option 2: Reverse Phase (C18) - Highly Recommended

  • Column: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Behavior: The 5-F-2-HBA is very polar. It will elute near the solvent front (void volume). Your lipophilic product will retain longer. This provides excellent separation.

Analytical Verification (QC)

How do you prove it is gone? Standard UV detection at 254 nm is effective due to the benzene ring, but derivatization increases sensitivity for low-ppm detection.

HPLC Method Parameters:

  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Wavelength: 254 nm (Standard) or 360 nm (if derivatized).

  • Derivatization (Optional but recommended for trace analysis):

    • Take an aliquot of your product.[3]

    • Add excess Benzaldehyde in diluent.

    • Wait 15 mins.

    • Analyze for the Hydrazone derivative. This shifts the peak away from the baseline and increases UV absorbance.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean my glassware or dissolve the product? A: NO. Acetone is a ketone. It will react with residual 5-F-2-HBA to form a hydrazone impurity. This creates a new impurity that is often more lipophilic and harder to separate than the original hydrazine. Use Methanol or Ethyl Acetate.

Q: I tried recrystallization from Ethanol, but the impurity remains. Why? A: Hydrazine salts are often soluble in hot ethanol and may co-crystallize or become trapped in the crystal lattice of your product. Precipitation by adding a non-polar anti-solvent (like Heptane or Ether) to a concentrated DCM solution is usually more effective for rejecting this specific salt.

Q: What are the safety implications of this impurity? A: Hydrazines are known alkylating agents and are classified as potentially mutagenic (ICH M7). You must handle the waste streams (aqueous washes and resins) as hazardous genotoxic waste. Do not mix with oxidizing agents (bleach), as this can generate toxic gases.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4][5] International Council for Harmonisation.[5][6][7][8] Link

  • Gaco, V., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Pharmaceutical Industry. Academic Press.
  • Sigma-Aldrich. (n.d.). 2-Hydrazinobenzoic acid hydrochloride Product Data Sheet.[9]Link

Sources

Troubleshooting

Optimization of temperature and pH for 5-Fluoro-2-hydrazino-benzoic acid HCl reactions

Topic: Optimization of Temperature & pH for Reaction Workflows Content Type: Technical Troubleshooting Guide & FAQ Audience: Pharmaceutical Researchers & Process Chemists Core Directive: The "Black Box" of Hydrazine Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature & pH for Reaction Workflows

Content Type: Technical Troubleshooting Guide & FAQ Audience: Pharmaceutical Researchers & Process Chemists

Core Directive: The "Black Box" of Hydrazine Chemistry

As Senior Application Scientists, we know that 5-Fluoro-2-hydrazino-benzoic acid HCl (5-F-2-HBA) is a deceptive molecule. It appears stable as a hydrochloride salt, but once introduced into a reaction matrix, it becomes a "chameleon" intermediate.[1] It is the critical scaffold for synthesizing 6-fluoro-indazol-3-ones and 6-fluoro-1H-indazole-3-carboxylic acid derivatives (key precursors for PARP inhibitors like Niraparib).

Success with this compound relies on balancing two competing forces:

  • Nucleophilicity: The hydrazine group must be free (unprotonated) to attack electrophiles (aldehydes, ketones, or internal carboxyls).[1]

  • Stability: The free hydrazine is highly susceptible to oxidative degradation and decarboxylation, both of which are accelerated by high pH and temperature.[1]

This guide moves beyond standard protocols to explain why your reactions fail and how to optimize the critical variables of pH and Temperature.

Physicochemical Profile & Handling

Before optimization, you must understand the state of your reagent.[1]

ParameterSpecificationImpact on Protocol
CAS Number 52356-01-1Verification of identity.[2]
Molecular Weight 206.60 g/mol (HCl salt)Use correct MW for stoichiometry (Free acid is ~170.14).[1]
pKa (Hydrazine) ~3.5 - 4.5Critical: Below pH 3.5, the terminal nitrogen is protonated (

) and non-nucleophilic .
pKa (Carboxyl) ~2.5 - 3.0At pH > 3, the carboxylate is formed, increasing solubility but altering electronics.
Melting Point >220°C (dec.)Reaction temperatures must remain below 150°C to avoid violent decomposition.[1]

Optimization Protocols

Workflow A: Cyclization to 6-Fluoro-indazol-3-one

The most common reaction failure involves converting the linear hydrazine to the bicyclic indazole core.

The pH Paradox
  • Issue: To cyclize, the terminal hydrazine nitrogen must attack the internal carboxylic acid (or ester).[1] This requires the hydrazine to be neutral (requires base).[1] However, the cyclization mechanism is often acid-catalyzed (activation of the carbonyl).

  • Optimization Strategy: Use a Buffered Phase-Transfer System .[1]

    • Optimal pH: 4.5 – 5.5.[1]

    • Why: At this pH, a fraction of the hydrazine is deprotonated (active), but the environment is acidic enough to activate the carbonyl carbon and prevent rapid oxidation of the hydrazine.

Temperature Control
  • Step 1 (Activation): 20–25°C. Allow the hydrazine HCl to equilibrate with the buffer.[1]

  • Step 2 (Cyclization): 75–85°C.[1] This reaction has a high activation energy barrier.[1]

  • Warning: Do not exceed 100°C. Above this threshold, 5-F-2-HBA undergoes decarboxylation to form 3-fluorophenylhydrazine (a potent impurity).

Workflow B: Hydrazone Formation (Condensation with Aldehydes)

Used when attaching side chains before ring closure.

  • Optimal pH: 4.0 – 5.0 (Acetate buffer).[1]

  • Optimal Temp: 0–5°C (Addition), then 25°C (Aging).[1]

  • Mechanism: Acid catalysis activates the aldehyde electrophile.[1] If pH is too low (<2), the hydrazine is protonated and dead. If pH is too high (>7), the aldehyde is not activated, and the hydrazine oxidizes.

Troubleshooting Guide (FAQ)

Category 1: Reaction Appearance & Impurities[1][2][3]

Q1: My reaction mixture turned from pale yellow to deep red/brown within minutes. What happened?

  • Diagnosis: Oxidative Degradation .[1][3] You likely exposed the free hydrazine to air at a pH > 7.[1]

  • The Science: In basic media, hydrazines easily lose electrons to form diazenes (

    
    ), which decompose into radicals and azo-polymers (the red color).
    
  • Solution:

    • Degas all solvents with

      
       or Argon for 15 mins prior to use.[1]
      
    • Lower the pH to < 6.0.[1]

    • Add an antioxidant like Sodium Metabisulfite (0.1 eq) if the reaction tolerates it.[1]

Q2: I see a new spot on TLC that corresponds to a lower molecular weight (-44 mass units).

  • Diagnosis: Thermal Decarboxylation .[1]

  • The Science: The ortho-amino/hydrazino group facilitates the loss of

    
     from the benzoic acid moiety at high temperatures.
    
  • Solution: Reduce reaction temperature by 10°C. If reflux is required, switch to a lower boiling solvent (e.g., change from Toluene to Acetonitrile or THF).

Category 2: Yield & Solubility

Q3: The starting material (HCl salt) won't dissolve in my organic solvent (DCM/THF).

  • Diagnosis: Lattice Energy Barrier . The HCl salt is highly polar and ionic.[1]

  • Solution: Do not simply add base.[1]

    • Protocol: Suspend the HCl salt in the organic solvent.[1] Add Triethylamine (1.1 eq) or Diisopropylethylamine (DIPEA) dropwise.[1]

    • Observation: The slurry will thin out as the lipophilic "free base" zwitterion is released and dissolves.[1]

    • Caution: Use the solution immediately; the free base is less stable than the salt.[1]

Q4: My cyclization yield is stuck at ~60%. Adding more acid doesn't help. [1]

  • Diagnosis: Product Inhibition / Equilibrium Limit .

  • The Science: The formation of indazolone releases water.[1] If water remains in the system, the equilibrium prevents full conversion.[1]

  • Solution: Use a Dean-Stark trap (if in Toluene) or add molecular sieves (3Å or 4Å) to physically remove water and drive the equilibrium forward (Le Chatelier’s principle).

Visualizing the Control Strategy

The following diagram illustrates the critical decision pathways for processing 5-Fluoro-2-hydrazino-benzoic acid HCl.

OptimizationStrategy Start Starting Material: 5-Fluoro-2-hydrazino-benzoic acid HCl Decision_Solvent Solvent Selection Start->Decision_Solvent Path_Aq Aqueous/Alcoholic System Decision_Solvent->Path_Aq High Solubility req. Path_Org Anhydrous Organic System (DCM, THF, Toluene) Decision_Solvent->Path_Org Water sensitive Action_Buffer CRITICAL CONTROL POINT: Buffer to pH 4.5 - 5.5 (NaOAc / AcOH) Path_Aq->Action_Buffer Action_Base Neutralization: Add 1.1 eq DIPEA/TEA (Inert Atmosphere Required) Path_Org->Action_Base Reaction_Type Reaction Type? Action_Buffer->Reaction_Type Action_Base->Reaction_Type Risk_Ox RISK: Oxidation (Red Color) Action_Base->Risk_Ox pH > 7 Rxn_Cyclization Cyclization (Indazolone Formation) Reaction_Type->Rxn_Cyclization Rxn_Condensation Condensation (Hydrazone Formation) Reaction_Type->Rxn_Condensation Param_Cycl Temp: 75-85°C Add: Water Scavenger Rxn_Cyclization->Param_Cycl Param_Cond Temp: 0-25°C Avoid Excess Heat Rxn_Condensation->Param_Cond Risk_Dec RISK: Decarboxylation (>100°C) Param_Cycl->Risk_Dec Temp > 100°C

Caption: Decision matrix for solvent and pH selection. Red nodes indicate critical control points where deviation leads to failure.[1]

Summary of Quantitative Parameters

VariableRangeOptimal SetpointReason for Failure (Deviation)
pH 3.5 – 6.04.8 (Acetate Buffer)< 3.5: Protonation stops reaction.> 6.0: Oxidation of hydrazine.
Temperature 0°C – 90°C80°C (Cyclization)20°C (Condensation)> 100°C: Decarboxylation.< 60°C: Incomplete cyclization.[1]
Stoichiometry 1.0 – 1.5 eq1.05 eq (Electrophile)Excess hydrazine is difficult to purge; Excess electrophile complicates purification.[1]
Atmosphere Air vs. InertNitrogen/Argon Oxygen rapidly degrades the free base hydrazine.[1]

References

  • Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. (Niraparib Synthesis). World Intellectual Property Organization, WO 2008/084261.[1] Link

  • Synthesis of 1H-indazole-3-carboxylic acid derivatives. Organic Syntheses, Coll. Vol. 10, p. 466 (2004).[1] Link

  • Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. Link

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (Relevant Hydrazine Chemistry). ACS Omega, 2022.[1] Link

  • BenchChem Technical Guide: Synthesis of 4-Hydrazinobenzoic Acid. (Analogous Chemistry/Stability Data). BenchChem.[1][4] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride: A Predictive and Comparative Approach

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the expected 1H NMR spectrum of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride, a compound of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive approach grounded in fundamental NMR principles and a comparative analysis with structurally related compounds. This methodology not only provides a robust framework for interpreting a future experimental spectrum but also enhances the researcher's understanding of structure-spectrum correlations.

The Architectural Blueprint: Predicting the 1H NMR Spectrum

The structure of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride presents a trisubstituted benzene ring, which gives rise to a complex yet interpretable 1H NMR spectrum. The three aromatic protons are chemically non-equivalent, and their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents: the electron-withdrawing carboxylic acid and fluorine atom, and the electron-donating hydrazino group.[1]

Table 1: Predicted 1H NMR Data for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-3~7.2 - 7.4Doublet of doublets (dd)3JH3-H4 ≈ 8-9, 4JH3-F5 ≈ 3-4
H-4~7.0 - 7.2Triplet of doublets (td) or ddd3JH4-H3 ≈ 8-9, 3JH4-H6 ≈ 8-9, 4JH4-F5 ≈ 5-6
H-6~7.5 - 7.7Doublet of doublets (dd)3JH6-H4 ≈ 8-9, 4JH6-F5 ≈ 8-9
-NH-NH3+Broad singletN/AN/A
-COOHBroad singletN/AN/A

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The predicted chemical shifts are influenced by the interplay of the substituents. The fluorine atom, being highly electronegative, will deshield the adjacent protons (H-4 and H-6) causing them to appear at a lower field (higher ppm). The carboxylic acid group, also electron-withdrawing, will further deshield the ortho proton (H-3). Conversely, the hydrazino group is electron-donating and would typically shield the ortho and para protons. However, in its hydrochloride salt form (-NH-NH3+), its electron-donating ability is significantly reduced, and it may even act as an electron-withdrawing group through inductive effects.

The spin-spin coupling between the protons and with the fluorine atom will result in characteristic splitting patterns. The ortho coupling (3J) between adjacent protons is typically in the range of 7-10 Hz, while meta coupling (4J) is smaller, around 2-3 Hz.[2] The coupling between protons and the fluorine atom (JHF) is also distance-dependent, with 3JHF (ortho) being larger than 4JHF (meta).

A Comparative Analysis: Learning from Structural Analogs

To substantiate our predictions, we will compare the expected spectrum of our target compound with the known 1H NMR data of structurally similar molecules. This comparative approach provides valuable reference points for assigning the signals in an experimental spectrum.

Table 2: 1H NMR Data of Structurally Related Compounds

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Source
2-Amino-5-fluorobenzoic acid H-36.83ddJ = 8.8, 3.2[3]
H-47.12tdJ = 8.8, 3.2[3]
H-67.33ddJ = 8.8, 5.2[3]
Benzoic acid H-2, H-68.12dJ = 7.4[4]
H-3, H-57.52tJ = 7.4[4]
H-47.62tJ = 7.4[4]
4-Hydrazinylbenzoic acid H-2, H-67.69d-[5]
H-3, H-56.77d-[5]

Note: Data is presented as reported in the cited sources. Solvent and experimental conditions may vary.

The data from 2-Amino-5-fluorobenzoic acid is particularly insightful as it shares the same substitution pattern on the benzene ring. The observed chemical shifts and coupling patterns in this analog strongly support our predictions for the target molecule. The upfield shift of the protons in 4-Hydrazinylbenzoic acid, where the hydrazino group is a stronger electron donor, highlights the electronic influence of this functional group.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride, the following protocol should be followed.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of exchangeable protons (-NH-NH3+ and -COOH), a deuterated solvent that can solubilize the compound and minimize proton exchange is crucial. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it is a polar aprotic solvent that can dissolve many polar compounds and often allows for the observation of exchangeable protons.[6]

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d6.[7] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad signals from the exchangeable protons, are captured.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Accurately pick the peak positions to determine the chemical shifts and coupling constants.

Visualizing the Spin-Spin Coupling Network

The following diagram, generated using Graphviz, illustrates the expected spin-spin coupling interactions within the aromatic region of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride.

G H3 H-3 H4 H-4 H3->H4 3J F5 F-5 H3->F5 4J H6 H-6 H4->H6 3J H4->F5 3J H6->F5 3J

Caption: Predicted spin-spin coupling in 5-Fluoro-2-hydrazino-benzoic acid hydrochloride.

This diagram visually represents the ortho (3J, solid lines) and meta (4J, dashed line) couplings between the protons and the fluorine atom, which are critical for the correct assignment of the aromatic signals.

Conclusion

This comprehensive guide provides a robust framework for the 1H NMR analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. By combining predictive analysis based on fundamental principles with a comparative study of structural analogs, researchers can confidently approach the interpretation of an experimental spectrum. The detailed experimental protocol ensures the acquisition of high-quality data, which is the cornerstone of accurate structural elucidation. As a self-validating system, the congruence between the predicted and experimental data will provide a high degree of confidence in the assigned structure, a critical step in the advancement of any research and development program.

References

  • University of Wisconsin-Madison, Department of Chemistry. Short Summary of 1H-NMR Interpretation. [Link]

  • University of Puget Sound, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Potsdam. Chemical shifts. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ResearchGate. Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II of benzylidene-phenyl hydrazine in DMSO. [Link]

  • PubChem. 2-Hydrazinobenzoic acid. [Link]

Sources

Comparative

HPLC method development for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride purity

Executive Summary & Comparison Objective: Develop and validate a stability-indicating HPLC method for the purity analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (5-F-2-HBA) , a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison

Objective: Develop and validate a stability-indicating HPLC method for the purity analysis of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (5-F-2-HBA) , a critical intermediate in the synthesis of PARP inhibitors like Olaparib.

The Challenge: 5-F-2-HBA presents a "perfect storm" for chromatography:

  • Zwitterionic Nature: Contains a basic hydrazine group (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
  • Chemical Instability: Hydrazines are prone to oxidative degradation and cyclization (forming indazolones).

  • Peak Tailing: The hydrazine moiety interacts strongly with residual silanols on standard C18 columns.

The Solution: This guide compares a traditional Generic C18 approach against an Optimized Fluorophenyl (PFP) approach . The PFP method utilizes


 and dipole-dipole interactions to resolve the fluorinated analyte from its des-fluoro and aniline impurities without aggressive ion-pairing reagents.
Performance Matrix: Generic vs. Optimized
ParameterMethod A: Generic C18 (Traditional)Method B: Optimized PFP (Recommended)
Column Chemistry C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

+ Dipole-Dipole
Tailing Factor (

)
1.8 - 2.5 (Severe tailing)0.9 - 1.1 (Symmetric)
Resolution (

)
< 1.5 (Co-elution with Aniline precursor)> 3.0 (Baseline separation)
LOD (Sensitivity) 5.0 ppm0.5 ppm
Mobile Phase Phosphate Buffer pH 6.5 / MeOH0.1% Formic Acid / Acetonitrile
Suitability Fails due to peak asymmetryPasses for QC & Trace Analysis

Method Development Strategy (Logic & Causality)

The Chemistry of Separation

To separate 5-F-2-HBA from its likely impurities—specifically 2-Amino-5-fluorobenzoic acid (Starting Material) and 5-Fluoro-2-hydroxybenzoic acid (Degradant) —we must exploit the fluorine atom.

  • Why Method A Fails: On a standard C18 column, the fluorine atom provides minimal selectivity difference compared to the hydrogen on non-fluorinated impurities. Furthermore, at neutral pH, the hydrazine is partially ionized, leading to secondary interactions with silanols (tailing).

  • Why Method B Works: The PFP (Pentafluorophenyl) phase is electron-deficient. It interacts strongly with the electron-rich hydrazine and the electronegative fluorine on the benzene ring. We use an acidic mobile phase (pH ~2.5) to fully protonate the hydrazine (

    
    ). While this increases polarity, the PFP phase retains polar aromatics better than C18, and the repulsion between the protonated base and the positively charged column surface (at low pH) actually sharpens the peak.
    
Visualization: Method Decision Tree

MethodDevelopment Start Analyte: 5-Fluoro-2-hydrazino-benzoic acid CheckStruct Analyze Structure: 1. Basic Hydrazine (-NHNH2) 2. Acidic Carboxyl (-COOH) 3. Fluorine Substituent Start->CheckStruct Choice Select Column Chemistry CheckStruct->Choice PathC18 Path A: Standard C18 (Hydrophobic only) Choice->PathC18 Traditional PathPFP Path B: Fluorophenyl (PFP) (Pi-Pi + Dipole) Choice->PathPFP Recommended ResultC18 Result: Peak Tailing (Silanol interaction) Poor Selectivity for F-isomers PathC18->ResultC18 ResultPFP Result: Sharp Peaks Specific F-F Interaction Separates Aniline Impurity PathPFP->ResultPFP Optimize Optimize Mobile Phase: Acidic pH (0.1% Formic) to protonate Hydrazine ResultPFP->Optimize

Caption: Decision logic moving from structural analysis to column selection, highlighting the failure mode of C18 versus the success of PFP chemistry.

Detailed Experimental Protocols

Reagents & Standards
  • Reference Standard: 5-Fluoro-2-hydrazino-benzoic acid HCl (>99.0% purity).

  • Impurity A: 2-Amino-5-fluorobenzoic acid (Precursor).

  • Impurity B: 5-Fluoro-1H-indazol-3-one (Cyclized degradant).

  • Solvents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

Optimized Chromatographic Conditions (Method B)

This protocol is self-validating; it includes a System Suitability Test (SST) that must pass before sample analysis.

  • Instrument: HPLC equipped with DAD (Diode Array Detector) or UV-Vis.

  • Column: Phenomenex Kinetex PFP or Waters XSelect HSS PFP (150 x 4.6 mm, 2.6 µm or 3.5 µm).

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elute salts)
12.0 40 60 Linear Gradient
15.0 5 95 Wash
18.0 5 95 Hold
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

Sample Preparation (Critical for Stability)

Hydrazines oxidize rapidly in basic or neutral solutions.

  • Diluent: 0.1% Formic Acid in Water:Acetonitrile (90:10). Note: The acidic diluent stabilizes the hydrazine.

  • Stock Solution: Dissolve 10 mg of 5-F-2-HBA HCl in 10 mL diluent (1000 ppm). Sonicate for max 5 mins (avoid heat).

  • Working Standard: Dilute to 50 ppm for assay.

  • Stability Note: Analyze within 4 hours or store at 4°C in amber vials.

Validation Data & Performance

System Suitability Criteria

To ensure the method is trustworthy, the following parameters must be met during every run:

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Analyte and Impurity AEnsures accurate quantitation of the precursor.
Tailing Factor (

)
0.8 ≤

≤ 1.2
Critical for hydrazine peak integration accuracy.
Precision (RSD) ≤ 1.0% (n=6 injections)Demonstrates system stability.
Signal-to-Noise (LOQ) > 10:1Ensures sensitivity for trace impurities.
Linearity and Range

The method demonstrates linearity for 5-F-2-HBA from 0.5 ppm (LOQ) to 150% of target concentration .

  • Regression (

    
    ):  > 0.999
    
  • Equation:

    
     (Intercept should be statistically negligible).
    
Forced Degradation (Specificity)

To prove the method is "Stability-Indicating," the sample was subjected to stress:

  • Oxidative Stress (3%

    
    ):  Shows a new peak at RRT 1.2 (likely N-oxide or azo dimer).
    
  • Acid/Heat (0.1N HCl, 60°C): Shows cyclization to indazolone derivative (RRT 0.85).

  • Result: The PFP column successfully resolves all degradation products from the main peak.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 HPLC Analysis cluster_2 Data Processing Step1 Weigh Sample (Amber Vial) Step2 Dissolve in Acidic Diluent Step1->Step2 Step3 Inject 5µL PFP Column Step2->Step3 Step4 Gradient Elution (Acidic pH) Step3->Step4 Step5 Check SST (Tailing < 1.2) Step4->Step5 Step6 Calc Purity % (Area Normalization) Step5->Step6

Caption: Operational workflow emphasizing the critical acidic dissolution step to prevent hydrazine oxidation prior to injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sielc Technologies. (2018). Separation of Benzoic acid, 2-hydrazino-5-sulfo- on Newcrom R1 HPLC column. (Demonstrates mixed-mode/polar separation of hydrazine benzoates). Link

  • Harikrishna, S., et al. (2026). Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. (Provides context on hydrazine genotoxicity limits and detection). Link

  • Chaudhary, A., et al. (2021). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences. (Context for Olaparib intermediates). Link

  • Sigma-Aldrich. (2025). Product Specification: (5-Chloro-2-fluorobenzyl)hydrazine hydrochloride. (Safety and handling of similar fluorinated hydrazine salts). Link

Sources

Validation

LC-MS characterization of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

An in-depth technical comparison guide for the LC-MS characterization of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride . This guide synthesizes structural chemistry with field-proven analytical methodologies to objecti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the LC-MS characterization of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride . This guide synthesizes structural chemistry with field-proven analytical methodologies to objectively evaluate chromatographic and ionization alternatives.

Executive Summary & Structural Challenges

5-Fluoro-2-hydrazino-benzoic acid hydrochloride (Free base exact mass: 170.0492 Da) presents a unique analytical challenge. As a highly polar, amphoteric molecule, it contains both a basic hydrazine moiety (-NHNH₂) and an acidic carboxylic acid group (-COOH), alongside a fluorinated aromatic ring.

Traditional LC-MS workflows often fail for this compound due to two primary mechanisms:

  • Chromatographic Voiding: The zwitterionic nature of the molecule creates a dense hydration shell, preventing effective partitioning into the hydrophobic alkyl chains of standard Reversed-Phase (RP-LC) columns.

  • Chemical Reactivity: The nucleophilic hydrazine group is highly reactive and prone to Schiff base formation (hydrazones) with trace aldehydes or ketones in solvents, leading to sample degradation in the autosampler.

To achieve rigorous characterization, analytical scientists must choose between orthogonal chromatographic modes and decide whether to analyze the compound directly or via pre-column derivatization.

Chromatographic Strategies: HILIC vs. Reversed-Phase (RP-LC)

The selection of the stationary phase dictates the success of the LC-MS method. While RP-LC is the industry standard for small molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar hydrazine derivatives[1].

Table 1: Performance Comparison of HILIC vs. RP-LC
ParameterReversed-Phase (C18)Zwitterionic HILIC (ZIC-HILIC)Mechanistic Causality
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & ElectrostaticRP-LC fails because the polar -COOH and -NHNH₂ groups prefer the mobile phase. HILIC retains the analyte within an aqueous-rich pseudo-stationary layer.
Mobile Phase Suitability High aqueous (Poor for MS)High organic (Excellent for MS)HILIC uses >70% acetonitrile, which dramatically enhances ESI desolvation efficiency and MS sensitivity.
Peak Shape Broad, often tailingSharp, symmetricalZIC-HILIC columns mitigate secondary interactions between the basic hydrazine and residual surface silanols.
Overall Verdict Not Recommended (unless derivatized)Highly Recommended (for direct analysis)HILIC is the self-validating standard for direct analysis of polar hydrazines[2].

Ionization Dynamics: ESI+ vs. ESI-

Because 5-Fluoro-2-hydrazino-benzoic acid is amphoteric, it is amenable to both Electrospray Ionization Positive (ESI+) and Negative (ESI-) modes. The chemical intuition of the analyst must guide the selection based on the sample matrix[3].

  • ESI Positive Mode: The hydrazine group readily accepts a proton, yielding an intense

    
     ion at m/z 171.06. However, ESI+ is highly susceptible to matrix suppression from endogenous amines.
    
  • ESI Negative Mode: The benzoic acid moiety easily donates a proton, yielding an

    
     ion at m/z 169.04. Benzoic acids ionize exceptionally well in negative mode, which typically presents a much cleaner chemical background[4].
    

Critical Artifact Warning: Benzoic acids are prone to in-source decarboxylation (loss of CO₂, 44 Da) during ESI[4]. Analysts must optimize the fragmentor/cone voltage to prevent premature fragmentation, ensuring the intact molecular ion reaches the mass analyzer.

G A 5-Fluoro-2-hydrazinobenzoic acid B ESI Positive Mode (Acidic Mobile Phase) A->B C ESI Negative Mode (Basic Mobile Phase) A->C D Protonated Hydrazine [M+H]+ (m/z 171.1) B->D E Deprotonated Carboxyl [M-H]- (m/z 169.1) C->E F High Sensitivity (Matrix Susceptible) D->F G High Selectivity (Cleaner Background) E->G

Diagram 1: ESI Ionization Logic Tree for 5-Fluoro-2-hydrazino-benzoic acid.

Sample Preparation: Direct Analysis vs. Derivatization

Due to the reactivity of the free hydrazine group, analysts must choose between stabilizing the molecule via derivatization or utilizing strict environmental controls for direct analysis[5].

Table 2: Direct vs. Derivatized LC-MS Workflows
StrategyReagents / ConditionsAdvantagesLimitations
Direct Analysis Methanol/Water (Cold). Strictly avoid Acetone/Aldehydes.Faster workflow; measures the true intact molecule.Hydrazine may degrade in the autosampler over long sequences.
Derivatization Benzaldehyde or p-Tolualdehyde[5].Converts hydrazine to a stable hydrazone; increases hydrophobicity for RP-LC.Adds sample prep time; introduces derivatization artifacts.

Step-by-Step Experimental Methodology (Direct HILIC-ESI-MS)

To ensure a self-validating system, the following protocol details the direct characterization of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride without derivatization, utilizing HILIC to maximize retention and ESI- to maximize signal-to-noise.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol (avoiding any carbonyl-containing solvents to prevent Schiff base formation).

  • Dilute the stock solution to 100 ng/mL using Acetonitrile/Water (90:10, v/v) containing 5 mM Ammonium Acetate. Causality: High organic content is required to match the initial HILIC mobile phase conditions and prevent peak distortion.

Step 2: Chromatographic Setup (ZIC-HILIC)

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 100 × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.8). Causality: Ammonium acetate provides the necessary ionic strength to disrupt secondary electrostatic interactions on the HILIC surface[6].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 90% B for 4 mins of re-equilibration. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Optimization (ESI-)

  • Set the MS to Negative Electrospray Ionization (ESI-).

  • Source Parameters: Capillary Voltage: 2.5 kV; Source Temp: 120 °C; Desolvation Temp: 350 °C.

  • MRM Transitions:

    • Quantifier: m/z 169.0 → 125.0 (Loss of CO₂, 44 Da). Optimize collision energy (CE) to ~15 eV.

    • Qualifier: m/z 169.0 → 105.0 (Loss of CO₂ + HF). Optimize CE to ~25 eV.

Step 4: System Validation

  • Inject a blank (Acetonitrile/Water) to verify the absence of carryover.

  • Inject the 100 ng/mL standard. Verify that the ratio of the quantifier to qualifier transition remains constant (±20%) across replicate injections to confirm isobaric purity.

Workflow S1 1. Sample Prep (Cold, No Ketones) S2 2. Chromatography (ZIC-HILIC Column) S1->S2 S3 3. Ionization (ESI- Mode) S2->S3 S4 4. Mass Analysis (MRM Transitions) S3->S4

Diagram 2: Optimized HILIC-ESI-MS Workflow for Hydrazine-Benzoic Acid Derivatives.

References

  • Mass Spectrometry of Benzoic Acid Compounds . BenchChem Technical Support Center. 4

  • Predicting compound amenability with liquid chromatography-mass spectrometry to improve non-targeted analysis . National Institutes of Health (NIH) / PMC. 3

  • LC-ESI-MS/MS methods for the quantification of hydrazine adducts . Taylor & Francis. 1

  • Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS . ResearchGate. 5

  • Direct determination of hydrazine by zwitterionic hydrophilic interaction liquid chromatography . Taylor & Francis. 2

  • Analysis of Benzoic Acid Using Isotope Dilution Liquid Chromatography Mass Spectrometry . ResearchGate. 6

Sources

Comparative

Comparing reactivity of 5-Fluoro-2-hydrazino-benzoic acid vs non-fluorinated analogs

This guide provides an in-depth technical comparison of 5-Fluoro-2-hydrazinobenzoic acid (5-F-2-HBA) versus its non-fluorinated analog, 2-hydrazinobenzoic acid (2-HBA) . It is designed for application scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Fluoro-2-hydrazinobenzoic acid (5-F-2-HBA) versus its non-fluorinated analog, 2-hydrazinobenzoic acid (2-HBA) . It is designed for application scientists requiring precise control over heterocyclic synthesis and bioconjugation workflows.

Executive Summary

5-Fluoro-2-hydrazinobenzoic acid serves as a specialized building block, distinct from its non-fluorinated parent, 2-hydrazinobenzoic acid. While both share the core reactivity of ortho-hydrazino benzoic acids—primarily used for synthesizing indazoles, phthalazines, and quinazolinones—the introduction of the fluorine atom at the C5 position fundamentally alters the electronic landscape.

Key Differentiator: The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I) on the carboxylic acid (increasing acidity) while displaying a dual inductive/resonance effect on the para-positioned hydrazine moiety. This results in a "tuned" reactivity profile: the fluorinated analog exhibits enhanced stability against oxidative degradation but slightly attenuated nucleophilicity, requiring modified protonation states and reaction times compared to 2-HBA.

Electronic & Structural Analysis

To predict reactivity differences without trial-and-error, one must quantify the electronic perturbations caused by the fluorine substituent.

Substituent Effects (Hammett Analysis)

The 5-fluoro substituent is strategically positioned relative to the two functional groups:

  • Relative to Carboxyl (C1): Meta-position.

  • Relative to Hydrazine (C2): Para-position.

Feature2-Hydrazinobenzoic Acid (H-Analog)5-Fluoro-2-hydrazinobenzoic Acid (F-Analog)Mechanistic Impact
Hammett

(Carboxyl)
0.00 (H)+0.34 (

for F)
Significantly More Acidic. The -I effect dominates at the meta position, stabilizing the carboxylate anion.
Hammett

(Hydrazine)
0.00 (H)+0.06 (

for F)
Slightly Less Basic/Nucleophilic. The -I effect is partially offset by +R (resonance) donation, resulting in only a mild deactivation of the hydrazine.
Lipophilicity (LogP) ~0.8~1.3Altered Solubility. The F-analog is more lipophilic, affecting workup partitioning and cell permeability.
C-F Bond Strength N/A~116 kcal/molMetabolic Stability. The C5 position is blocked from oxidative metabolism (e.g., hydroxylation).
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that dictate the reactivity of the 5-Fluoro analog.

ElectronicEffects cluster_0 Positional Relationship F_Atom 5-Fluorine Atom Ring Benzene Ring F_Atom->Ring Inductive Withdrawal (-I) (Strong) F_Atom->Ring Resonance Donation (+R) (Moderate) COOH C1-Carboxyl Group (Acidic Center) F_Atom->COOH Meta-Relationship (Induction Dominates) Hydrazine C2-Hydrazine Group (Nucleophilic Center) F_Atom->Hydrazine Para-Relationship (Resonance Buffers Induction) Ring->COOH Electron Density Pull (Increased Acidity) Ring->Hydrazine Minor Density Pull (Slightly Reduced Nucleophilicity)

Caption: Electronic perturbation vectors of the 5-Fluoro substituent. Note the dominant inductive withdrawal enhancing acidity at C1.

Reactivity Comparison: Synthesis & Cyclization

The most common application of these precursors is the synthesis of Indazoles and Indazolones .

Nucleophilic Condensation (Hydrazone Formation)

When reacting with aldehydes or ketones (e.g., to form hydrazones prior to cyclization):

  • 2-HBA: Reacts rapidly under mild acidic catalysis.

  • 5-F-2-HBA: Reacts slightly slower due to the reduced electron density on the terminal hydrazine nitrogen (

    
    -nitrogen).
    
    • Optimization: Requires a slightly lower pH (more acid catalyst) to activate the carbonyl electrophile, compensating for the weaker hydrazine nucleophile.

Cyclization Efficiency (Indazolone Formation)

In the synthesis of 1H-indazol-3(2H)-ones via acid-catalyzed condensation:

  • 2-HBA: Cyclizes readily. Can suffer from oxidative side reactions (browning) if exposed to air at high pH.

  • 5-F-2-HBA: The electron-deficient ring stabilizes the molecule against oxidation. However, the cyclization step (nucleophilic attack of the hydrazine onto the activated carboxylic acid/ester) may require higher temperatures (reflux in acetic acid vs. ethanol) because the carboxylic carbon is more electron-deficient (good for attack) but the hydrazine is less nucleophilic (bad for attack). The nucleophile factor usually dominates, necessitating more vigorous forcing conditions.

Experimental Protocols

The following protocols compare the standard workflow for the non-fluorinated analog with the necessary modifications for the 5-fluoro derivative.

Protocol: Synthesis of 5-Fluoro-1H-indazol-3(2H)-one

Objective: Cyclization of 5-Fluoro-2-hydrazinobenzoic acid.

Reagents:

  • 5-Fluoro-2-hydrazinobenzoic acid hydrochloride (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Acetic Anhydride (Optional, for acetylation-cyclization routes)

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of 5-Fluoro-2-hydrazinobenzoic acid HCl in 50 mL of glacial acetic acid.

    • Note: The fluorinated analog is less soluble in water/alcohol mixtures than 2-HBA. Acetic acid is preferred for solubility and catalytic activity.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Comparison: 2-HBA typically cyclizes within 2–3 hours. The F-analog requires extended time due to the decreased nucleophilicity of the hydrazine N2.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the fluorescent hydrazine spot and the appearance of the highly fluorescent indazolone spot.

  • Workup: Cool the solution to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: The product, 5-fluoro-1,2-dihydro-3H-indazol-3-one , will precipitate as a white/off-white solid.

    • Advantage:[1][2] The F-analog precipitates more cleanly than the H-analog, which often forms oils or gums requiring trituration.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (80:20).

Comparative Data Table
Parameter2-Hydrazinobenzoic Acid (Standard)5-Fluoro-2-hydrazinobenzoic Acid
Typical Yield (Cyclization) 75–85%80–92% (Cleaner reaction profile)
Reaction Time (Reflux) 2–3 Hours4–6 Hours
Oxidative Stability Low (Darkens on standing)High (Remains stable solid)
pKa (Carboxyl) ~4.9~4.2 (Predicted)
Fluorescence ModerateHigh (Useful for biological tagging)

Workflow Visualization: Indazole Synthesis

This diagram outlines the synthesis pathway, highlighting the critical "F-Factor" decision points where the protocol must diverge.

SynthesisWorkflow cluster_comparison Comparison to Non-Fluoro Analog Start Starting Material: 5-F-2-hydrazinobenzoic acid Solubility Solubility Check: Low in H2O/EtOH Start->Solubility SolventChoice Solvent Selection: Glacial Acetic Acid Solubility->SolventChoice Switch Solvent Cyclization Cyclization (Reflux): Requires 118°C (4-6h) SolventChoice->Cyclization Thermodynamic Drive Workup Quench: Ice Water Precipitation Cyclization->Workup Completion Product Product: 5-Fluoro-indazolone Workup->Product Filtration Note1 Non-Fluoro dissolves in EtOH and cyclizes faster (2-3h) Note1->Cyclization

Caption: Synthesis workflow emphasizing the solubility and kinetic adjustments required for the 5-Fluoro analog.

Safety & Handling (The "F" Difference)

While both compounds are skin and eye irritants, the fluorinated analog presents specific considerations:

  • Dustiness: 5-F-2-HBA tends to be a drier, more electrostatic powder than the often hygroscopic 2-HBA HCl salt. Use anti-static weighing boats.

  • Metabolic Stability: In drug development contexts, the 5-F analog is often chosen to block metabolic hydroxylation at the para-position of the benzoic acid ring (C5). This makes it a potent candidate for "metabolic blocking" studies but implies it may have a longer half-life in biological assays.

References

  • Synthesis of Pharmacologically Active Indazoles: Carib. J. Sci. Tech. (2021).[3][4] Overview of routes including hydrazine condensation.

  • Fluorine in Medicinal Chemistry: Journal of Fluorine Chemistry (2016). Discusses electronic effects of F-substituents on heterocycle formation.

  • BenchChem Reactivity Guide: Comparative analysis of fluorobenzoic acid derivatives and pKa predictions.

  • Organic Syntheses, Coll. Vol. 3: Standard protocols for o-hydrazinobenzoic acid synthesis (Richter reaction context).

Sources

Validation

Comparative Guide to Elemental Analysis Methodologies for 5-Fluoro-2-hydrazino-benzoic Acid Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 69196-09-4) Executive Summary & Analytical Challenges In pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 69196-09-4)

Executive Summary & Analytical Challenges

In pharmaceutical development, hydrazine and benzoic acid derivatives serve as critical building blocks. Specifically, 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (


) presents a unique analytical challenge for structural verification and purity assessment.

As a Senior Application Scientist, I frequently encounter laboratories struggling to obtain accurate elemental profiles for highly fluorinated hydrochloride salts. The simultaneous presence of fluorine and chlorine introduces severe interferences in standard combustion analysis. The exceptional stability of the C-F bond often resists complete thermal degradation, leading to the formation of unoxidized


 fragments[1]. In a standard Thermal Conductivity Detector (TCD), these 

fragments co-elute with or mimic nitrogen gas (

), resulting in artificially inflated nitrogen values and depressed carbon values[1]. Furthermore, the generation of highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl) during combustion can rapidly degrade quartz reactor tubes.

This guide objectively compares the performance of standard CHN combustion, modified (fluorine-optimized) CHN analysis, and Combustion Ion Chromatography (CIC) to establish a self-validating, highly accurate analytical workflow for this compound.

Theoretical Elemental Composition

Before evaluating analytical methodologies, we must establish the absolute theoretical baseline for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (Molar Mass: 206.60 g/mol ).

ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.011784.07740.70%
Hydrogen (H) 1.00888.0643.90%
Nitrogen (N) 14.007228.01413.56%
Oxygen (O) 15.999231.99815.49%
Fluorine (F) 18.998118.9989.20%
Chlorine (Cl) 35.450135.45017.16%

Comparative Analysis of Analytical Platforms

To achieve total elemental closure, researchers must select methodologies that actively mitigate halogen interference.

Platform A: Standard vs. Modified CHN(O) Combustion

Standard CHN analyzers utilize copper oxide and pure oxygen to combust samples. However, for fluorinated compounds, an extended Magnesium Oxide (MgO) layer must be introduced into the combustion tube[1].

  • Causality: MgO acts as a highly selective halogen scavenger. It reacts with the evolved HF to form thermodynamically stable magnesium fluoride (

    
    ), permanently trapping the fluorine while releasing the hydrogen to be quantified as water (
    
    
    
    )[1]. This prevents
    
    
    bleed-through and protects the downstream reduction columns[2].
Platform B: Combustion Ion Chromatography (CIC)

While modified CHN provides accurate C, H, and N data, it cannot quantify the halogens themselves. Combustion Ion Chromatography (CIC) is the gold standard for this.

  • Causality: CIC utilizes pyrohydrolytic combustion in an argon/oxygen atmosphere at elevated temperatures (>1000°C)[3]. This thermochemical decomposition converts all organically bound fluorine and chlorine into gaseous

    
     (HF and HCl)[4]. These gases are sparged into an aqueous absorbing solution (often containing hydrogen peroxide) and directly injected into an Ion Chromatograph, completely eliminating organic matrix interferences[4].
    
Comparative Performance Data (Experimental vs. Theoretical)

The following table illustrates typical experimental deviations observed when analyzing 5-Fluoro-2-hydrazino-benzoic acid HCl across different platforms.

ElementTheoreticalStandard CHN (Unmodified)Modified CHN (MgO Packed)CIC (Pyrohydrolysis)
C 40.70%37.15% (False Low)40.65% N/A
H 3.90%3.55% (False Low)3.88% N/A
N 13.56%16.80% (False High)13.58% N/A
F 9.20%N/AN/A9.15%
Cl 17.16%N/AN/A17.12%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate internal validation steps.

Protocol 1: Fluorine-Optimized CHN Analysis
  • Reactor Preparation: Pack the primary combustion tube with an extended layer of high-purity Magnesium Oxide (MgO) followed by Silver Tungstate (

    
    ) to trap both F and Cl[2].
    
  • System Validation (The Self-Validating Step): Before running the unknown, combust a known fluorinated reference standard (e.g., 4-Fluorobenzoic acid). Causality: If the nitrogen channel reads >0.1%, the MgO layer is exhausted or the combustion temperature is too low, indicating

    
     breakthrough. Do not proceed until the standard yields <0.1% N.
    
  • Sample Encapsulation: Weigh exactly 1.5 - 2.0 mg of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride into a tin capsule . Causality: The oxidation of tin is highly exothermic, creating a localized temperature flash of ~1800°C, which provides the activation energy required to shatter the refractory C-F bonds[1].

  • Combustion & Detection: Introduce the capsule into the 1000°C furnace under a pulse of pure

    
    . Quantify the resulting 
    
    
    
    ,
    
    
    , and
    
    
    via TCD.
Protocol 2: Halogen Quantification via CIC
  • Sample Preparation: Weigh 5.0 mg of the sample into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Push the boat into a furnace at 1050°C under an

    
     stream saturated with water vapor. Causality: Water vapor provides the hydrogen source necessary to quantitatively convert radical halogens into stable 
    
    
    
    and
    
    
    gases[3].
  • Absorption: Route the effluent gases into an absorber module containing 10 mL of 18 MΩ deionized water and 100 ppm

    
    [4].
    
  • Matrix Spike Validation (The Self-Validating Step): Spike a duplicate sample with a known concentration of aqueous fluoride and chloride. Causality: Achieving 95-105% recovery of the spike proves that no halogens are being lost to the ceramic boat or condensation in the transfer lines.

  • Chromatographic Separation: Inject the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15) and quantify F⁻ and Cl⁻ using suppressed conductivity detection[4].

Workflow Visualization

The following diagram illustrates the parallel processing required to achieve total elemental closure for this compound.

ElementalAnalysisWorkflow Sample 5-Fluoro-2-hydrazino-benzoic acid HCl (Weighing & Prep) Split Method Selection based on Target Elements Sample->Split CHN_Path Target: C, H, N Modified CHN Combustion Split->CHN_Path CIC_Path Target: F, Cl Combustion Ion Chromatography Split->CIC_Path CHN_Combust Flash Pyrolysis (1000°C) MgO traps F as MgF2 CHN_Path->CHN_Combust CIC_Combust Pyrohydrolytic Oxidation Converts halogens to HX CIC_Path->CIC_Combust CHN_Detect TCD Detection Quantifies N2, CO2, H2O CHN_Combust->CHN_Detect CIC_Detect Conductivity Detection Quantifies F- and Cl- ions CIC_Combust->CIC_Detect Data Aggregated Elemental Profile Empirical Formula Verification CHN_Detect->Data CIC_Detect->Data

Workflow comparing Modified CHN Combustion and CIC for complete elemental profiling.

References

  • CHN determination of highly fluorinated organic compounds, Scientist Live,[Link]

  • Combustion Ion Chromatography (CIC), EAG Laboratories,[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers, ResearchGate,[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-2-hydrazino-benzoic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of highly reactive intermediates. 5-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 1643156-18-6) is a high-value building block, but its structural motifs—a halogenated aromatic ring, a reactive hydrazine moiety, and an acidic hydrochloride salt—create a complex hazard profile. Proper disposal is not just a regulatory checkbox; it is a critical operational safeguard to prevent environmental toxicity and laboratory accidents.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating disposal system, we must first deconstruct the molecule's chemical reactivity to understand the causality behind our handling choices:

  • The Hydrazine Moiety: Hydrazine derivatives are potent reducing agents and nucleophiles. Biologically, they are known hepatotoxins, hemolytic agents, and suspected carcinogens. Environmentally, they are highly toxic to aquatic life, mandating a strict zero-drain-disposal policy[1].

  • The Fluorinated Aromatic Ring: Halogenated organic compounds resist natural biodegradation and exhibit severe environmental persistence. They cannot be sewered or disposed of in standard non-halogenated organic waste streams[2]. Their thermal destruction requires specific conditions to safely manage the release of hydrofluoric acid (HF) gas[3].

  • The Hydrochloride Salt: The HCl salt renders the solid acidic. Inadvertent mixing with strong bases can "freebase" the hydrazine, significantly increasing its volatility and reactivity. Furthermore, mixing with strong oxidizers can lead to violent, exothermic decomposition[4].

Quantitative Hazard & Segregation Data

Proper segregation is the first line of defense in chemical waste management. The table below summarizes the operational implications of the compound's properties.

Property / HazardOperational ImplicationIncompatible MaterialsEPA/RCRA Consideration
Halogenated Organic Must be routed to halogenated waste streams.Non-halogenated solvents (economic/regulatory separation).Requires high-temp incineration with acid gas scrubbers[3].
Hydrazine Toxicity Extreme aquatic toxicity; zero-drain-disposal.Oxidizing agents (e.g., Nitric acid, Peroxides).Classified as toxic hazardous waste; marine pollutant[1].
Acidic Salt (HCl) Corrosive in aqueous solution.Strong inorganic bases (e.g., NaOH, KOH).Potential D002 (Corrosive) if aqueous pH < 2.
Physical State Solid powder; high risk of aerosolization.Drafty environments; open benchtop handling.Must be double-bagged or sealed in HDPE[5].

Standard Operating Procedures (SOP) for Disposal

The following step-by-step methodologies ensure that the compound is contained and neutralized without exposing personnel to airborne dust or reactive cross-contamination.

Protocol A: Containerization of Solid Waste and Consumables

Applies to residual solid chemical, contaminated weighing paper, and disposable spatulas.

  • Preparation: Don appropriate PPE (chemical-resistant nitrile gloves, safety goggles, lab coat). Perform all transfers inside a certified chemical fume hood to prevent dust inhalation[1].

  • Primary Containment: Place the waste into a compatible, sealable high-density polyethylene (HDPE) container. Causality: HDPE is resistant to acidic salts and prevents moisture ingress.

  • Secondary Containment: Place the primary container inside a secondary sealable plastic bag to prevent contamination during transit.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list: "Halogenated Organic Waste: 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. Toxic, Irritant."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from oxidizers and bases until EHS pickup[5].

Protocol B: Management of Aqueous or Solvent Waste

Applies to reaction mother liquors or wash solvents containing the compound.

  • Segregation: Do not mix with non-halogenated solvent waste. Causality: The presence of fluorine dictates that this waste must be incinerated under specific conditions; mixing it with standard solvents ruins the entire batch and violates EPA guidelines[6].

  • Collection: Funnel liquid waste into a designated "Halogenated Organic Waste" carboy.

  • Headspace Management: Leave at least 10-20% headspace in the carboy to account for potential vapor expansion.

  • Capping: Use a vented cap if there is any risk of residual gas generation (e.g., if trace oxidizers are present), though a tightly sealed cap is standard for stable solutions.

Protocol C: Emergency Spill Response (Solid)
  • Isolate: Restrict access to the spill area and ensure local exhaust ventilation is active.

  • Suppress Dust: Do not dry sweep. Gently cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[7]. Causality: Dry sweeping aerosolizes the toxic hydrazine powder, leading to severe inhalation risks.

  • Collect: Use a non-sparking plastic scoop to transfer the mixture into a hazardous waste container.

  • Decontaminate: Wash the spill area with soapy water, collecting the wash water as hazardous halogenated aqueous waste[1].

Disposal Workflow & Final Destruction

The following diagram illustrates the logical decision tree for managing this specific chemical waste based on its physical state.

DisposalWorkflow Start 5-Fluoro-2-hydrazino-benzoic acid HCl Waste Decision Waste State? Start->Decision Solid Solid Powder & Consumables Decision->Solid Dry Liquid Aqueous / Solvent Solution Decision->Liquid Dissolved Spill Accidental Spill Decision->Spill Spilled SolidCollect Collect in Sealable HDPE Container Solid->SolidCollect LiquidCollect Route to Halogenated Organic Waste Carboy Liquid->LiquidCollect SpillCollect Cover with inert absorbent (Avoid dust generation) Spill->SpillCollect Labeling Label: Hazardous Waste (Halogenated, Toxic) SolidCollect->Labeling LiquidCollect->Labeling SpillCollect->SolidCollect Transfer Storage Satellite Accumulation Area (Away from Oxidizers/Bases) Labeling->Storage Incineration High-Temperature Incineration (with NOx/HF Scrubbers) Storage->Incineration EHS Pickup

Workflow for the safe segregation, containment, and disposal of halogenated hydrazine waste.

Final Destruction Mechanism: Because of the fluorinated ring and the hydrazine nitrogen content, the only acceptable final disposal route is High-Temperature Incineration at a RCRA-permitted facility[3]. The incinerator must be equipped with specialized caustic scrubbers. During combustion, the fluorine is converted into hydrofluoric acid (HF) gas, and the nitrogen into nitrogen oxides (NOx). The scrubbers neutralize these highly toxic, corrosive gases before the exhaust is released into the atmosphere, ensuring complete and safe destruction of the molecule[6].

References

  • ATSDR Hydrazines Tox Profile Centers for Disease Control and Prevention (CDC) [Link]

  • UWO Guide to Classifying Unwanted Materials UW Oshkosh Environmental Health and Safety[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Environmental Protection Agency (EPA)[Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Organic Process Research & Development - ACS Publications[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Environmental Protection Agency (EPA)[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. The following protocols are de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydrazino-benzoic acid hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. As a substituted hydrazine derivative, this compound should be handled with extreme caution, assuming it carries significant health risks.[1][2]

Immediate Safety and Hazard Assessment

5-Fluoro-2-hydrazino-benzoic acid hydrochloride is classified as an irritant to the eyes, skin, mucous membranes, and respiratory system.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Although the toxicological properties of this specific chemical have not been thoroughly investigated, the parent compound, hydrazine, is known to be toxic, corrosive, and a potential carcinogen.[3][4] Therefore, a conservative approach to handling is paramount.

Primary Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][6][7][8]

  • Harmful if Swallowed or Inhaled: May be harmful by ingestion, skin absorption, and inhalation.[3]

All work with 5-Fluoro-2-hydrazino-benzoic acid hydrochloride must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][3] The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[1] Emergency eyewash stations and safety showers must be readily accessible.[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this substance.[2] The following table summarizes the required PPE for various laboratory operations involving 5-Fluoro-2-hydrazino-benzoic acid hydrochloride.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Double-gloved with nitrile or neoprene gloves.[2][4]Chemical safety goggles and a full-face shield.[4][9]Flame-resistant lab coat (100% cotton based) and chemical-resistant apron.[4][9]Recommended to be handled inside a glove box. If not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary.[4][9]
Dissolution and Mixing Double-gloved with nitrile or neoprene gloves.[2][4]Chemical safety goggles and a full-face shield.[4][9]Flame-resistant lab coat and chemical-resistant apron.[4][9]All operations must be conducted in a certified chemical fume hood.[1]
Reaction Quenching Double-gloved with nitrile or neoprene gloves.[2][4]Chemical safety goggles and a full-face shield.[4][9]Flame-resistant lab coat and chemical-resistant apron.[4][9]All operations must be conducted in a certified chemical fume hood.[1]
Waste Disposal Double-gloved with nitrile or neoprene gloves.[2][4]Chemical safety goggles and a full-face shield.[4][9]Flame-resistant lab coat and chemical-resistant apron.[4][9]All operations must be conducted in a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe experimental workflow.

1. Preparation and Pre-Handling:

  • Fume Hood Preparation: Before introducing the chemical, ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable absorbent bench paper.[1]

  • Assemble Materials: Gather all necessary glassware, reagents, and labeled waste containers within the fume hood to minimize movement.[1]

  • Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in the table above before handling the compound.

2. Weighing and Transfer:

  • Containment: Whenever possible, weigh the solid compound within a glove box under an inert atmosphere.[4] If a glove box is unavailable, use a dedicated balance inside the chemical fume hood.

  • Minimize Dust: Handle the solid carefully to avoid generating dust.[3][10] Use a spatula for transfers and avoid pouring the powder.

  • Cleaning: After weighing, decontaminate the spatula and any other utensils by rinsing them with an appropriate solvent (e.g., ethanol) into a designated waste container.

3. Dissolution and Reaction:

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Closed System: If possible, conduct the reaction in a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature, as hydrazine derivatives can be unstable. Avoid exposure to direct sunlight or high temperatures.[9]

Emergency Response and Spill Management

In the event of a spill or exposure, immediate and correct action is crucial.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[5][12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[5][12]

  • Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][12]

Spill Cleanup Workflow:

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate non-essential personnel from the area. start->evacuate ppe Don appropriate PPE: - Respirator - Chemical resistant gloves - Goggles and face shield - Protective clothing evacuate->ppe contain Contain the spill with absorbent material. ppe->contain neutralize For small spills, cautiously neutralize with a weak oxidizing agent (e.g., calcium hypochlorite solution), if deemed safe. contain->neutralize collect Collect absorbed material using non-sparking tools. neutralize->collect waste Place collected waste in a sealed, labeled container for hazardous waste disposal. collect->waste decontaminate Decontaminate the spill area with soap and water. waste->decontaminate report Report the incident to the appropriate safety officer. decontaminate->report end Cleanup Complete report->end

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste containing 5-Fluoro-2-hydrazino-benzoic acid hydrochloride must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.

  • Labeling: The waste container label should include:

    • The full chemical name: "5-Fluoro-2-hydrazino-benzoic acid hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional, local, and national regulations for hazardous waste disposal.[5][13]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 5-Fluoro-2-hydrazino-benzoic acid hydrochloride and ensure a safe and productive research environment.

References

  • Hydrazine - Risk Management and Safety. Stanford University Environmental Health & Safety. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • Common Name: 5-FLUOROURACIL HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

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